Product packaging for D-proline(Cat. No.:CAS No. 1331908-17-8)

D-proline

Cat. No.: B589398
CAS No.: 1331908-17-8
M. Wt: 121.087
InChI Key: ONIBWKKTOPOVIA-WAPLMMNXSA-N
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Description

Historical Context of D-Amino Acid Discovery and Research Evolution

The initial focus of amino acid research centered predominantly on the L-enantiomers, which are the standard building blocks of ribosomal proteins in most organisms. thieme-connect.comtandfonline.com For many years, D-amino acids were largely considered rare or primarily associated with bacterial cell walls and some non-ribosomal peptides. tandfonline.comresearchgate.net

The paradigm began to shift with the discovery of D-amino acids in more complex organisms, including mammals. thieme-connect.comnih.gov Advanced analytical techniques have facilitated the identification and quantification of D-amino acids, revealing their presence in tissues and biological fluids. thieme-connect.comfrontiersin.org This has led to a growing recognition that D-amino acids are not merely biological curiosities but play distinct and important physiological roles. thieme-connect.combiopharmaspec.com The understanding of their endogenous production, metabolism, and specific functions has evolved significantly, moving beyond the initial view of L-amino acids as exclusively relevant in biological systems. thieme-connect.comresearchgate.net

D-Proline's Unique Stereochemical Considerations within Biological Systems

The (R) configuration at the alpha carbon of this compound gives it a distinct stereochemistry compared to L-proline's (S) configuration. chemicalbook.comfishersci.caguidetopharmacology.orgwikipedia.org This difference in spatial arrangement is crucial as it affects interactions with chiral biological molecules such as enzymes, receptors, and other proteins. biopharmaspec.comontosight.ai While L-proline is a key component of collagen and influences protein folding and structure due to its rigid ring, this compound's incorporation into peptides or its presence as a free amino acid can lead to different structural outcomes and biological activities. researchgate.netresearchgate.netcreative-proteomics.com The conformational constraints imposed by the pyrrolidine (B122466) ring are present in both enantiomers, but the opposite chirality at the alpha carbon results in unique three-dimensional orientations when this compound is part of a larger molecule. mdpi.comresearchgate.netresearchgate.net

Overview of this compound's Significance Across Diverse Scientific Disciplines

This compound's unique properties have led to its exploration and utilization across various scientific fields. mdpi.com Its significance stems from its distinct stereochemistry and the resulting influence on molecular interactions and biological processes.

In biological systems, this compound has been found to occur in specific proteins and peptides, particularly in bacteria and some invertebrates, often as a result of enzymatic racemization or non-ribosomal synthesis. tandfonline.comnih.gov Its presence in these molecules can confer increased resistance to proteolytic degradation, affecting their stability and biological half-life. biopharmaspec.com this compound is also involved in metabolic pathways, and its biosynthesis and degradation are regulated within cells. chemicalbook.comchemicalbook.com Research indicates that this compound can accumulate in certain plant tissues under stress conditions, potentially playing a role in osmotic balance and stress tolerance. chemicalbook.com Furthermore, D-amino acids, including this compound, are being investigated for their potential roles in cellular signaling and interactions with microorganisms. researchgate.netnih.gov

This compound is a valuable building block in pharmaceutical synthesis, particularly in the development of peptide-based drugs and in asymmetric synthesis. chemicalbook.comchemicalbook.comchemimpex.com Its incorporation into peptide sequences can enhance their stability, bioavailability, and target specificity. chemicalbook.comchemimpex.comnih.gov The this compound chemotype is present in several approved or investigational drugs, including antibiotics and antitumoral agents. mdpi.com Its rigid cyclic structure and defined stereochemistry make it useful for designing molecules that can interact with specific enzyme active sites or protein interfaces. mdpi.comresearchgate.net Asymmetric synthesis utilizing this compound as a chiral catalyst or intermediate is a key area of research for producing enantiomerically pure drug molecules. chemicalbook.comfishersci.cachemicalbook.comthieme-connect.com

In chemical biology, this compound serves as a versatile tool for studying protein structure, function, and interactions. mdpi.comresearchgate.net Its use in synthesizing peptidomimetics allows researchers to create molecules that mimic natural peptides but with altered properties, such as increased stability or modified biological activity. mdpi.comresearchgate.net this compound-containing scaffolds are employed in the design of enzyme inhibitors and ligands for specific biological targets. mdpi.comresearchgate.net The conformational constraints introduced by the this compound residue are particularly useful for probing the structural requirements of molecular recognition events in biological systems. mdpi.comresearchgate.net Research in this area often involves the synthesis of novel this compound derivatives and their application in chemical probes and therapeutic agents. fishersci.cathieme-connect.com

Selected Research Findings Related to this compound

Research AreaKey FindingsOrganism/SystemReference
Biological SystemsAccumulation under osmotic stress, potential role in stress tolerance.Plants (e.g., Arabidopsis thaliana) chemicalbook.com
Biological SystemsPresence in specific proteins/peptides, contributing to proteolytic resistance.Bacteria, Invertebrates tandfonline.combiopharmaspec.comnih.gov
Pharmaceutical SciencesComponent of approved/investigational drugs (e.g., antibiotics, antitumoral agents).Human (therapeutic context) mdpi.com
Pharmaceutical SciencesUsed as a chiral building block and in asymmetric synthesis for drug development.Chemical synthesis chemicalbook.comchemicalbook.comchemimpex.com
Chemical BiologyEmployed in the design of enzyme inhibitors and peptidomimetics.In vitro systems, target proteins mdpi.comresearchgate.netresearchgate.net
Chemical BiologyUtilized as an asymmetric organocatalyst in various organic reactions.Chemical synthesis fishersci.cathieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B589398 D-proline CAS No. 1331908-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-pyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Source PubChem
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InChI Key

ONIBWKKTOPOVIA-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C[C@@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70883367
Record name D-Proline
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Molecular Weight

115.13 g/mol
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Physical Description

Solid
Record name D-Proline
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CAS No.

344-25-2
Record name D-Proline
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Record name D-Proline
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Record name D-(+)-proline
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Melting Point

221 °C
Record name D-Proline
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Ii. Biosynthesis and Biotransformation of D Proline

Enzymatic Synthesis Pathways

Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.orgwikipedia.org Proline racemases (EC 5.1.1.4) specifically catalyze the conversion of L-proline to D-proline and vice versa. wikipedia.org These enzymes have been identified in both prokaryotes and some eukaryotes. wikipedia.orgnih.gov They are broadly classified based on their requirement for a cofactor, typically pyridoxal (B1214274) 5'-phosphate (PLP). researchgate.net

Many amino acid racemases depend on the cofactor pyridoxal 5'-phosphate (PLP), an active form of vitamin B6, to catalyze the racemization reaction. wikipedia.orgnih.gov The general mechanism for PLP-dependent racemases involves several key steps. libretexts.orglibretexts.org

First, the amino acid substrate forms a Schiff base (external aldimine) with the PLP cofactor, which is itself linked to a lysine (B10760008) residue in the enzyme's active site (internal aldimine). nih.gov This Schiff base formation increases the acidity of the amino acid's α-proton. libretexts.orgpnas.org An active site base then abstracts this α-proton, creating a planar carbanionic or quinonoid intermediate. libretexts.orglibretexts.org The negative charge is delocalized into the pyridine (B92270) ring of the PLP, acting as an "electron sink" to stabilize the intermediate. nih.govlibretexts.org Finally, reprotonation of the α-carbon occurs from the opposite face, resulting in the formation of the opposite enantiomer. nih.govlibretexts.org

While many racemases are PLP-dependent, proline racemase is a notable exception and is typically cofactor-independent. pnas.org However, some broad-spectrum racemases that utilize PLP may act on a variety of amino acids and could potentially exhibit activity towards proline, though this is not their primary function. frontiersin.org

Proline racemase is the most well-characterized example of a cofactor-independent racemase. wikipedia.orgpnas.org These enzymes operate via a "two-base" mechanism, utilizing two catalytic residues in the active site to abstract and donate a proton. pnas.org In the known proline racemases, such as those from Trypanosoma cruzi (TcPRAC) and Clostridioides difficile, these catalytic residues are two cysteine thiols. wikipedia.orgacs.org

The mechanism involves one deprotonated cysteine residue (thiolate) acting as a base to abstract the α-proton from one enantiomer of proline, while the other protonated cysteine (thiol) is positioned to donate a proton to the opposite face of the resulting planar carbanionic intermediate. wikipedia.orgnih.gov This concerted, though possibly asynchronous, process inverts the stereochemistry at the α-carbon. acs.orgnih.gov The roles of the two cysteine residues are then reversed to catalyze the conversion of the other enantiomer, completing the catalytic cycle. wikipedia.org The catalytic proficiency of these enzymes is attributed to a highly preorganized active site that stabilizes the transition state through a network of hydrogen bonds. acs.orgnih.gov

Enzyme SourceCatalytic ResiduesKey Characteristics
Trypanosoma cruziCysteine DyadFirst eukaryotic proline racemase identified; involved in parasite immune evasion. wikipedia.orgpnas.org
Clostridioides difficileCysteine DyadBacterial proline racemase; extensively studied as a model for PLP-independent mechanisms. wikipedia.orgpnas.org
Brucella melitensisCysteine DyadPutative proline racemase.

D-Amino acid transaminases (D-AATs), also known as D-alanine aminotransferases (EC 2.6.1.21), are PLP-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. wikipedia.orgnih.gov This reaction can be harnessed for the synthesis of new D-amino acids, including this compound, from their corresponding α-keto acid precursors. nih.gov

The reaction proceeds via a Ping-Pong mechanism. elsevierpure.com In the first half-reaction, the D-amino acid donor binds to the PLP cofactor, and its amino group is transferred to PLP to form pyridoxamine (B1203002) 5'-phosphate (PMP), releasing the corresponding α-keto acid. nih.gov In the second half-reaction, the α-keto acid precursor of this compound, Δ¹-pyrroline-2-carboxylic acid, binds to the enzyme, accepts the amino group from PMP, and is released as this compound, regenerating the PLP-enzyme complex. nih.gov D-AATs from various Bacillus species are well-characterized and show broad substrate specificity, acting on D-isomers of alanine, aspartate, and glutamate (B1630785), among others. wikipedia.orgebi.ac.uk Their utility in synthesizing this compound depends on their ability to accept its keto-acid precursor as a substrate.

Enzyme SourceAmino Donor Specificity (Examples)Amino Acceptor Specificity (Examples)
Bacillus sphaericusD-Alanine, D-Glutamateα-Ketoglutarate, Pyruvate
Lactobacillus salivariusD-Alanine, D-allo-Isoleucineα-Ketoglutarate, α-Ketobutyrate, Glyoxylate elsevierpure.com
Aminobacterium colombienseD-Glutamate, D-Aspartate, D-Ornithineα-Ketoglutarate nih.gov

The enzymatic resolution of racemic N-acyl-amino acids is a common industrial method for producing optically pure amino acids. This process can be applied to generate this compound using an N-acyl-D-amino acid amidohydrolase (also known as D-aminoacylase or D-acylase). These enzymes stereoselectively hydrolyze the amide bond of an N-acylated D-amino acid, yielding the free D-amino acid and an acyl group. researchgate.net

The process starts with a racemic mixture of N-acyl-DL-proline. The D-aminoacylase specifically acts on the D-enantiomer, N-acyl-D-proline, to produce this compound and the corresponding acid. The unreacted N-acyl-L-proline can be easily separated from the free this compound. To improve the yield beyond the theoretical 50%, the remaining N-acyl-L-proline can be racemized chemically or enzymatically and recycled back into the process. researchgate.net Enzymes with this activity have been found in various microorganisms, such as Alcaligenes xylosoxydans. researchgate.net

D-Amino acid dehydrogenases are enzymes that catalyze the reversible oxidative deamination of D-amino acids to their corresponding α-keto acids, typically using a cofactor like FAD. nih.gov The reverse reaction, reductive amination, can be used for the synthesis of D-amino acids from α-keto acids and an amino group donor (e.g., ammonia). researchgate.netyoutube.com

For the synthesis of this compound, a D-amino acid dehydrogenase would catalyze the reduction of its α-keto acid precursor, Δ¹-pyrroline-2-carboxylic acid, in the presence of a reducing agent (like NADH or NADPH) and ammonia. researchgate.net While L-amino acid dehydrogenases are well-known, D-specific dehydrogenases are less common. However, some enzymes, like the D-alanine dehydrogenase from Escherichia coli, have been shown to act on this compound analogues, indicating a potential role in this compound metabolism and, by extension, its synthesis via the reverse reaction. nih.gov

Biocatalytic Stereoinversion Cascades from L-Amino Acids

Biocatalytic cascades offer an efficient method for synthesizing D-amino acids from their readily available L-enantiomers. nih.gov These systems utilize a series of enzymatic reactions, often within a single vessel or a whole-cell biocatalyst, to achieve high conversion rates and enantiomeric purity. nih.gov

A common strategy for the stereoinversion of L-amino acids involves a two-step enzymatic cascade. nih.gov The first step utilizes an L-amino acid deaminase (LAAD) which catalyzes the oxidative deamination of the L-amino acid to its corresponding α-keto acid intermediate. nih.govmdpi.com This intermediate is then subjected to reductive amination by a D-amino acid dehydrogenase (DAAD) or a similar enzyme, which stereoselectively produces the D-amino acid. nih.govwikipedia.orgfrontiersin.org

For instance, a whole-cell biocatalyst system has been developed in Escherichia coli co-expressing an L-amino acid deaminase from Proteus mirabilis and a meso-diaminopimelate dehydrogenase. nih.gov This system effectively converts various L-amino acids into their D-counterparts. nih.gov The process relies on the transfer of the intermediate α-keto acid across the cell membrane between the two enzymatic steps. nih.gov To regenerate the necessary NADPH cofactor for the dehydrogenase, a formate (B1220265) dehydrogenase is often included in the cascade. nih.gov

Maximizing the yield and enantiomeric excess (e.e.) is crucial for the industrial viability of this compound production. Several strategies are employed to optimize these parameters in biocatalytic stereoinversion cascades.

One key aspect is the regulation of enzyme expression levels. Different co-expression strategies, such as using single or double plasmids, can be evaluated to achieve a balanced and high catalytic efficiency of the involved enzymes. nih.gov For example, a double-plasmid system with a maltose-binding protein (MBP) fusion to the L-amino acid deaminase has shown high efficiency. nih.gov

Optimization of reaction conditions is also critical. This includes adjusting parameters such as biocatalyst concentration, substrate concentration, pH, temperature, and the concentration of necessary cofactors like NADP+. nih.gov For the stereoinversion of L-phenylalanine to D-phenylalanine using a whole-cell biocatalyst, optimal conditions were found to be a cell concentration of 75 mg/mL, 150 mM of the L-amino acid, 15 mM NADP+, and 300 mM ammonium (B1175870) formate, resulting in a yield of over 99% with an enantiomeric excess of over 99% within 24 hours. nih.gov While this example does not specifically use L-proline, the principles of optimization are broadly applicable to other amino acid conversions.

Another strategy involves a cell-recycling approach. In a cascade that uses a proline racemase to convert L-proline to a racemic mixture (DL-proline) followed by the enantioselective dehydrogenation of the remaining L-proline, a cell-recycling method achieved a 45.7% yield of this compound with an enantiomeric excess of 99.6%. researchgate.net

Table 1: Examples of Optimization Strategies for D-Amino Acid Production

StrategyDescriptionExample OutcomeReference
Enzyme Co-expression RegulationUtilizing different plasmid strategies (e.g., double-plasmid with MBP-fusion) to balance the expression of cascade enzymes.Selected a highly efficient E. coli strain for stereoinversion. nih.gov
Reaction Condition OptimizationAdjusting parameters like biocatalyst/substrate concentration, pH, temperature, and cofactors.>99% yield and >99% e.e. for D-Phe from L-Phe in 24 hours. nih.gov
Cell-RecyclingReusing the whole-cell biocatalyst in subsequent reaction batches.45.7% yield and 99.6% e.e. for this compound from L-proline. researchgate.net

Microbial Production of this compound

Microbial fermentation is a promising approach for the production of amino acids. By harnessing and engineering the metabolic pathways of microorganisms, it is possible to achieve high-titer production of desired compounds like this compound.

Metabolic engineering plays a pivotal role in developing microbial strains for efficient amino acid production. biosynsis.com While much of the research has focused on L-proline, the principles can be adapted for this compound synthesis. Key strategies involve the genetic modification of host organisms like Corynebacterium glutamicum or Escherichia coli to enhance the metabolic flux towards the target amino acid. biosynsis.comresearchgate.net

This often includes:

Altering Gene Expression: Fine-tuning the expression of relevant genes to optimize enzyme activity and cellular regulation for higher proline yields. biosynsis.com

Modifying Cofactor Availability: Engineering pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to increase the supply of cofactors like NADPH, which is essential for reductive biosynthesis steps. researchgate.net

The success of microbial production on an industrial scale relies heavily on the fermentation strategy. The goal is to create an optimal environment for the genetically engineered microorganism to grow and produce the target compound at high concentrations.

Fed-batch fermentation is a commonly used strategy that allows for high cell densities and prolonged production phases. researchgate.net This involves the controlled feeding of nutrients, such as glucose, into the bioreactor to maintain optimal growth conditions and avoid the accumulation of inhibitory byproducts. researchgate.net

Optimization of fermentation conditions is crucial and includes controlling parameters such as:

pH and Temperature: Maintaining the optimal pH and temperature for the specific production strain is critical for its metabolic activity. nih.govmdpi.com

Dissolved Oxygen: For aerobic processes, ensuring an adequate supply of oxygen is vital for cell growth and energy metabolism. nih.gov

Nutrient Composition: The composition of the fermentation medium, including carbon and nitrogen sources, must be carefully balanced to support both cell growth and product formation. mdpi.comgoogle.com

For example, in the production of L-proline by an engineered C. glutamicum strain, a fed-batch fermentation strategy in a 3-liter bioreactor resulted in a production of 120.18 g/L of L-proline in 76 hours. researchgate.net Similar strategies can be developed for this compound producing strains.

This compound Formation in Mammalian Systems

In mammals, the primary form of proline is L-proline, which is a proteinogenic amino acid involved in numerous physiological processes. creative-proteomics.comnih.govnih.gov this compound is less common but can be formed and metabolized. chemicalbook.com The primary enzyme responsible for the metabolism of this compound in mammals is D-amino acid oxidase (DAO or DAAO). This enzyme catalyzes the oxidative deamination of this compound to form Δ¹-pyrroline-2-carboxylate (Pyr2C). researchgate.net

Role of Symbiotic Microbes in this compound Production

The mammalian gut is host to a complex and diverse community of symbiotic microbes that play a crucial role in the metabolism of various compounds, including amino acids. nih.gov The gut microbiota possesses a significant genetic capacity to synthesize a range of D-amino acids. nih.gov These D-amino acids are fundamental components of the peptidoglycan in bacterial cell walls, particularly D-alanine and D-glutamic acid, which provide structural integrity and resistance to most proteases that target L-amino acids. frontiersin.org

Research has identified that variations in circulating proline levels are dependent on the composition of the microbiome. nih.gov For instance, a microbiota enriched in bacterial genes for proline transport and metabolism has been associated with lower plasma proline levels in individuals with high proline consumption. endominance.com This indicates that symbiotic microbes actively metabolize proline in the gut. While bacteria such as Clostridioides difficile are known to possess proline racemase, the extent to which commensal gut bacteria synthesize and release this compound for host absorption is not yet fully elucidated. wikipedia.org

Bacterial Species and D-Amino Acid Production

Bacterial Phyla/GenusGeneral Role in D-Amino Acid ProductionRelevance to Proline MetabolismReference
Firmicutes and BacteroidetesIdentified as producers of free D-amino acids, including D-serine, in the gut.Contribute to the overall pool of D-amino acids; specific this compound contribution is inferred. researchgate.net
ClostridiumSome species, like Clostridium sticklandii, are known to possess proline racemase.Directly capable of converting L-proline to this compound. nih.gov
Clostridioides difficilePossesses proline racemase and utilizes proline in Stickland fermentation.A known producer of this compound via racemization. wikipedia.org

Endogenous Mammalian Racemases

In contrast to the microbial world, the capacity for D-amino acid biosynthesis in mammals is limited to a small number of amino acids. While it was once believed that D-amino acids were foreign to mammalian biology, it is now established that mammals can endogenously synthesize certain D-amino acids through the action of specific racemase enzymes. nih.govtandfonline.com The most well-characterized of these are D-serine and D-aspartate. nih.gov D-serine is synthesized from L-serine by serine racemase, an enzyme found predominantly in the brain where D-serine acts as a crucial co-agonist at NMDA receptors. nih.gov Similarly, D-aspartate is synthesized from L-aspartate and is found in neuroendocrine tissues. nih.gov

However, extensive research has indicated that a proline racemase is absent in mammalian hosts. nih.govnih.gov This is a significant distinction from certain bacteria and eukaryotic parasites. nih.gov For example, the parasite Trypanosoma cruzi possesses a well-characterized proline racemase that is crucial for its life cycle and interaction with the host's immune system. pnas.org The absence of this enzyme in mammals has led to the proposal that proline racemase could be a potential therapeutic target for diseases caused by pathogens that rely on this enzyme. nih.gov

While mammals lack the enzymatic machinery to directly convert L-proline to this compound, they do possess enzymes that interact with D-amino acids derived from diet or the gut microbiota. frontiersin.orgnih.gov D-amino acid oxidase (DAO) is a mammalian enzyme that degrades various D-amino acids, playing a role in regulating their levels and contributing to mucosal defense in the intestine. frontiersin.orgnih.gov

Status of Amino Acid Racemases in Mammals

Amino AcidEndogenous Mammalian RacemasePrimary Location/Function of D-Amino AcidReference
ProlineAbsentNot endogenously synthesized via racemization. nih.govnih.gov
SerineSerine Racemase (SRR)Brain; neurotransmission (NMDA receptor co-agonist). nih.gov
AspartateAspartate Racemase (inferred, pathway not fully characterized)Neuroendocrine and endocrine tissues. nih.gov
GlutamateConsidered absent; a recent study suggests potential promiscuous activity by L-serine/L-threonine dehydratase.Low levels detected in various tissues. portlandpress.com

Iii. Catabolism and Metabolic Pathways of D Proline

Enzymatic Degradation of D-Proline

The primary enzymatic mechanisms for this compound degradation include the action of D-amino acid oxidases and this compound reductase, depending on the organism and environmental conditions.

D-Amino Acid Oxidases (DAO)

D-amino acid oxidases (DAO) are flavoenzymes that catalyze the oxidative deamination of D-amino acids, including this compound. nih.govuniprot.orguniprot.org This reaction typically produces an alpha-keto acid, ammonia, and hydrogen peroxide. uniprot.org DAO has been observed in various organisms, including mammals and yeasts, and plays a role in the metabolism of D-amino acids from endogenous, dietary, or microbial sources. uniprot.orguniprot.org

Substrate Specificity and Kinetic Mechanisms

DAO exhibits broad substrate specificity, acting on a range of D-amino acids. uniprot.orguniprot.orgresearchgate.net Studies on rat liver DAO have shown that this compound is a substrate, although with a higher KM value compared to other substrates like D,L-thiazolidine-2-carboxylic acid. nih.gov For porcine kidney DAO, kinetic parameters for this compound have been reported. At 25°C and pH 8.3, the kcat is approximately 10.3 sec-1. uniprot.org At 37°C, kcat values of 50.2 sec-1 (pH 7.5) and 43.3 sec-1 (pH 8.5) have been reported for porcine DAO with this compound as the substrate. uniprot.org Yeast DAO from Rhodotorula toruloides also utilizes this compound, with a reported kcat of 77.3 sec-1 at 25°C and pH 8.5. uniprot.org The kinetic mechanism involves the release of products after the oxidative deamination. researchgate.net

Here is a table summarizing some reported kinetic parameters for DAO with this compound:

Source of DAOTemperature (°C)pHkcat (sec-1)KM (mM)Reference
Porcine Kidney258.310.3- uniprot.org
Porcine Kidney377.550.2- uniprot.org
Porcine Kidney378.543.3- uniprot.org
Rhodotorula toruloides258.577.3- uniprot.org
Rat Liver---Higher than D,L-thiazolidine-2-carboxylic acid nih.gov

This compound Reductase (PR)

This compound reductase (PR) is an enzyme involved in the reductive Stickland metabolism, particularly in anaerobic bacteria like Clostridioides difficile. oup.comresearchgate.netasm.org Unlike oxidative deamination, PR catalyzes the reductive cleavage of the this compound ring. oup.comasm.org

Selenium-Dependent Mechanisms in Anaerobic Bacteria

In anaerobic bacteria such as Clostridioides difficile, this compound reductase is a selenium-dependent enzyme. researchgate.netasm.orgnih.gov The enzyme complex typically consists of multiple subunits, including a subunit containing selenocysteine (B57510) (PrdB in C. difficile). oup.comresearchgate.netbiorxiv.org Selenocysteine is a critical catalytic residue at the active site of these selenoenzymes. mdpi.com The reduction of this compound by PR in C. difficile leads to the formation of 5-aminovalerate. oup.comasm.orgnih.gov This process is coupled to the regeneration of NAD+, which is important for maintaining the redox balance in anaerobic environments. researchgate.netnih.gov The maturation of this compound reductase, including the incorporation of selenium and the formation of a pyruvoyl group, can involve specific maturation enzymes like PrdH in C. difficile. oup.com The selenium-dependent activity of PR is essential for the utilization of this compound and can influence the growth and physiology of these bacteria. researchgate.netnih.govasm.org

Conversion to L-Proline and Subsequent L-Proline Catabolism

In some organisms, this compound can be converted to L-proline, which then enters the standard L-proline catabolic pathways. asm.orgnih.govpsu.edu This conversion allows organisms that primarily metabolize L-proline to utilize this compound as a nutrient source. asm.orgpsu.edu

Δ¹-Pyrroline-2-carboxylate (P2C) Intermediate

A key intermediate in the conversion of this compound to L-proline in certain bacteria, such as Sinorhizobium meliloti and Pseudomonas putida, is Δ¹-pyrroline-2-carboxylate (P2C). asm.orgnih.govqmul.ac.uk In S. meliloti, this compound is transported into the cell and subsequently oxidized to P2C, largely by the enzyme HypO. asm.orgnih.gov P2C is then converted to L-proline through an NADPH-dependent reduction catalyzed by a P2C reductase (HypS in S. meliloti). asm.orgnih.gov This P2C reductase activity has also been observed in Pseudomonas putida. asm.orgqmul.ac.uk The formation of P2C from this compound can be catalyzed enzymatically, for example, by D-amino acid oxidase in laboratory settings for P2C synthesis. asm.org Once converted to L-proline, it can be further catabolized. L-proline catabolism typically involves its oxidation to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), followed by the conversion of P5C to glutamate (B1630785) by Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH). d-nb.inforeactome.orgnih.govnih.govcapes.gov.brfrontiersin.orgnih.govnih.gov In some bacteria, these two enzymatic activities are part of a single bifunctional enzyme, PutA. nih.govnih.govcapes.gov.br While P5C is an intermediate in L-proline catabolism, P2C is specifically associated with the conversion pathway from this compound to L-proline. asm.org

Role of Pyrroline-2-carboxylate Reductase (HypS)

In organisms like Sinorhizobium meliloti, the catabolic pathway for this compound involves its transport into the cell, followed by oxidation to Δ¹-pyrroline-2-carboxylate (P2C) primarily by the enzyme HypO asm.orgnih.govnih.gov. The subsequent step involves the reduction of P2C to L-proline, a reaction catalyzed by Pyrroline-2-carboxylate Reductase, designated as HypS in S. meliloti asm.orgnih.govnih.govmcmaster.ca. This conversion is NADPH-dependent asm.org. Research has shown that HypS is essential for the growth of S. meliloti on this compound as a substrate asm.orgmcmaster.ca. Orthologs of the hypS gene are frequently found in proximity to hypD and hypH genes within genomes containing hyp gene clusters, suggesting a functional relationship within the broader metabolic machinery asm.org.

Interconversion with Related Amino Acids (e.g., L-Proline, Hydroxyproline)

The interconversion between L-proline and this compound is facilitated by the enzyme proline racemase mdpi.comresearchgate.netwikipedia.org. This enzyme catalyzes the reversible conversion between the two enantiomers. In some bacteria, such as Clostridium difficile, proline racemase is crucial for converting available L-proline to this compound, providing the necessary substrate for specific metabolic pathways like the Stickland reaction asm.org.

While this compound is converted to L-proline via the P2C intermediate in S. meliloti catabolism asm.orgnih.govnih.gov, the metabolism of hydroxyproline (B1673980) isomers (such as trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline) follows distinct pathways in bacteria nih.govnih.govresearchgate.netnih.gov. These pathways often involve different intermediates, such as Δ¹-pyrroline-4-hydroxy-2-carboxylate, which is distinct from the P2C intermediate seen in this compound catabolism nih.govnih.govresearchgate.net. Although hydroxyproline can sometimes substitute for proline to support growth in certain bacteria like C. difficile, the this compound reductase enzyme involved in this compound catabolism does not directly utilize hydroxyproline as a substrate asm.org.

This compound Metabolism in Specific Organisms

This compound metabolism is particularly significant in the bacterial kingdom, where it is involved in various physiological processes.

Bacterial Catabolic Pathways and Detoxification Mechanisms

Bacteria possess diverse catabolic pathways for D-amino acids, including this compound researchgate.net. These pathways often involve enzymes such as D-amino acid dehydrogenases or oxidases to initiate the breakdown process researchgate.net. The ability to metabolize D-amino acids can also serve as a detoxification mechanism, preventing the accumulation of potentially harmful non-canonical amino acids nih.gov.

Utilization as Carbon and Nitrogen Sources

Many bacteria can utilize this compound as a source of both carbon and nitrogen for growth asm.orgnih.govnih.govfrontiersin.orgresearchgate.net. This metabolic flexibility allows these organisms to thrive in environments where this compound is available. For instance, Sinorhizobium meliloti can catabolize this compound for both purposes, and this process is dependent on the hyp gene cluster, including the hypS gene asm.orgnih.govnih.gov. Studies in Candida albicans also show the ability to use proline as a sole carbon and nitrogen source researchgate.net.

Data on this compound utilization by S. meliloti:

SubstrateGrowth Dependence on hyp clusterGrowth Dependence on HypS
This compoundYes asm.orgnih.govnih.govYes asm.orgmcmaster.ca
L-ProlineNo asm.orgNo asm.org
Regulation of Stickland Metabolism in Clostridium difficile

In the anaerobic bacterium Clostridium difficile, this compound is a key substrate in Stickland fermentation, a metabolic strategy used for energy acquisition through the coupled oxidation and reduction of amino acid pairs oup.comresearchgate.netnih.govasm.orgbiorxiv.org. This compound serves as the preferred electron acceptor in the reductive branch of this pathway oup.comresearchgate.netnih.govasm.orgbiorxiv.org. The reduction of this compound is catalyzed by the this compound reductase (Prd) complex, resulting in the formation of 5-aminovalerate oup.comresearchgate.netbiorxiv.org.

The expression of the prd operon, which encodes the enzymes involved in this compound reduction, is regulated by the protein PrdR in response to intracellular this compound levels oup.combiorxiv.org. This regulatory mechanism ensures that the Stickland pathway is active when this compound is available. Stickland metabolism in C. difficile, particularly the this compound reductive pathway, is not only vital for energy production but also influences the expression of clostridial toxins TcdA and TcdB, and plays a role in spore maturation oup.comresearchgate.netasm.orgbiorxiv.org. The maturation of the this compound reductase enzyme complex requires the auxiliary protein PrdH oup.com.

Key components and end product of this compound Stickland metabolism in C. difficile:

ComponentRole
This compoundElectron Acceptor, Preferred Substrate oup.comresearchgate.netnih.govasm.orgbiorxiv.org
Proline RacemaseConverts L-Proline to this compound asm.org
This compound Reductase (Prd)Catalyzes this compound Reduction oup.comresearchgate.netnih.govasm.orgbiorxiv.org
PrdRRegulator of prd operon oup.combiorxiv.org
PrdHRequired for Prd maturation oup.com
5-aminovalerateEnd product of this compound reduction oup.comresearchgate.netbiorxiv.org

Plant this compound Metabolism and Stress Response

This compound accumulation is a widespread response in plants subjected to various environmental stresses, including abiotic factors like salinity, drought, temperature extremes, heavy metals, nutrient deficiency, and UV radiation, as well as biotic factors such as pathogen infection. chemicalbook.comscilit.comnih.gov The concentration of this compound can significantly increase in stressed plants compared to those under normal conditions. chemicalbook.com This accumulation is considered an adaptive function that enhances plant stress tolerance. chemicalbook.com While the precise mechanisms are still under investigation, the increase in this compound during osmotic stress is primarily attributed to elevated synthesis and reduced degradation. chemicalbook.com

Accumulation under Abiotic and Biotic Stress

Accumulation of large quantities of proline, including potentially this compound, is an adaptive response of plants to various biotic and abiotic stresses. nih.gov This phenomenon is well-documented across numerous plant species. scilit.comnih.govnih.gov Osmotic stress, caused by conditions like drought and salinity, is particularly well-studied in relation to this compound accumulation due to its significant impact on agriculture. chemicalbook.com Studies have shown a positive correlation between proline accumulation and drought resistance in barley cultivars. nih.gov The extent of proline accumulation can vary depending on the plant species, increasing by several hundred-fold in strong accumulators under adverse conditions. mdpi.com

Role in Reactive Oxygen Species (ROS) Scavenging and Redox Homeostasis

This compound has been shown to act as a scavenger for reactive oxygen species (ROS), thereby mitigating oxidative damage, particularly under conditions of salinity and drought which induce oxidative stress. chemicalbook.com Proline generally contributes to scavenging free radicals and buffering cellular redox potential under stress conditions. nih.govcas.cz It is suggested that proline can efficiently react with hydroxyl radicals (•OH) and may scavenge singlet oxygen (¹O₂). researchgate.netnih.gov Proline metabolism can influence redox balance and ROS homeostasis. mdpi.comresearchgate.net While proline catabolism can generate ROS in mitochondria, acting as a pro-oxidant, proline synthesis lowers the cytosolic NADPH/NADP+ ratio, stimulating the oxidative pentose (B10789219) phosphate (B84403) pathway. mdpi.comresearchgate.net Proline accumulation, through its kosmotropic properties, acts as an antioxidant by scavenging ROS and protecting membranes and organelles. mdpi.comresearchgate.net It can also activate antioxidant enzymes. mdpi.comresearchgate.net

Influence on Plant Development and Signaling Pathways

Proline plays crucial roles in both plant development and stress responses, extending beyond its function in protein synthesis. mdpi.comresearchgate.netmdpi.comuniroma1.it High concentrations of proline have been detected in the reproductive organs of some plant species even under non-stressed conditions, indicating a role in development. mdpi.com Proline has been implicated in various developmental processes, including floral transition, pollen fertility, embryo development, cell wall synthesis, and root elongation. mdpi.comuniroma1.it

Emerging evidence suggests that proline metabolism, rather than just accumulation, is a primary driver of its beneficial effects. mdpi.comresearchgate.net Proline metabolism can modulate root meristem size by controlling ROS accumulation and distribution. mdpi.comresearchgate.net The dynamic interplay between proline and ROS highlights a sophisticated regulatory network essential for plant resilience and survival. mdpi.comresearchgate.net Proline can act as a signaling molecule during stress, influencing adaptive responses. chemicalbook.comcas.cz Its metabolism is found to be coupled to several key pathways such as the pentose phosphate, tricarboxylic acid, and urea (B33335) cycles, and contributes to purine (B94841) synthesis and the phenylpropanoid pathway. cas.cz Proline appears to function as a metabolic signal that regulates metabolite pools and influences plant growth and development. cas.cz

Mammalian this compound Metabolic Regulation

While L-proline is the common form found in natural proteins, this compound is relatively rare in mammals and is primarily found in certain bacteria, fungi, and their metabolites. creative-proteomics.com However, growing evidence shows that both endogenous and exogenous D-amino acids, including this compound, exist in mammals. pnas.org Symbiotic bacteria have metabolic pathways to synthesize various D-amino acids, such as D-alanine and this compound, which can influence intestinal immune responses. pnas.org D-amino acids are also present in common foods like seafood and fermented foods. pnas.org

Chiral Homeostasis Maintenance

Mammals maintain systemic homochirality of amino acids predominantly in L-configurations. pnas.orgnih.gov However, both endogenous and microbial enzymes can convert L-amino acids to D-configurations in mammals. pnas.orgnih.gov Mammals manage these diverse D-enantiomers through both enzymatic degradation and excretion to sustain systemic dominance of L-amino acids. pnas.orgnih.gov Studies in humans and mice reveal that D-amino acids are maintained at low micromolar levels in blood, significantly lower than their L-counterparts. pnas.org In contrast, urine and feces can contain similar or larger amounts of D-amino acids than L-enantiomers. pnas.orgnih.gov This suggests that mammals have distinct transport systems and metabolism for D- and L-enantiomers to maintain specific chiral equilibrium in each organ. pnas.org

Hepatic and Renal Metabolism

Key metabolic pathways for D-amino acids in mammals involve two flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO). pnas.orgfrontiersin.org DAO catalyzes the stereoselective oxidative deamination of multiple neutral and basic D-amino acids, producing alpha-keto acids, ammonium (B1175870) ions, and hydrogen peroxide. pnas.orgfrontiersin.org DDO, on the other hand, primarily degrades only D-aspartate. pnas.org DAO is crucial for regulating amino acid homochirality in mammals, as systemic loss of DAO activity leads to increased levels of various D-amino acids, including this compound, in multiple tissues and body fluids. pnas.orgfrontiersin.orgfrontiersin.org

Metabolic Interplay and Regulation

Cross-talk with L-Proline Metabolism

While L-proline is a common amino acid involved in protein synthesis and various metabolic processes in many organisms, this compound is relatively rare and primarily found in certain bacteria, fungi, and their metabolites creative-proteomics.com. Despite this, there is evidence of metabolic interplay and cross-talk between the catabolic pathways of this compound and L-proline, particularly in microorganisms.

In Sinorhizobium meliloti, the catabolism of this compound involves its conversion to Δ¹-pyrroline-2-carboxylate (P2C), largely via the enzyme HypO. This P2C is then converted to L-proline through an NADPH-dependent reduction catalyzed by the HypS protein. This pathway effectively links this compound catabolism to L-proline, as the product of this compound breakdown is L-proline itself nih.gov. Growth on this compound in S. meliloti requires HypS, suggesting this conversion to L-proline is a key step in its utilization nih.gov.

Further demonstrating this cross-talk, mutants in S. meliloti defective in L-proline utilization are also defective in the utilization of this compound nih.gov. In this bacterium, L-proline is typically oxidized to glutamate by a bifunctional enzyme called PutA, which possesses both proline dehydrogenase and Δ¹-pyrroline-5-carboxylate dehydrogenase activities nih.govresearchgate.net. This highlights how the pathways converge, with this compound being converted to L-proline before entering the standard L-proline catabolic route. Schematic diagrams of L- and this compound metabolism in S. meliloti illustrate this proposed pathway for this compound catabolism proceeding via Δ¹-pyrroline-2-carboxylate to L-proline nih.govresearchgate.net.

In Clostridioides difficile, this compound reductase plays a significant role in proline-dependent growth, highlighting a distinct metabolic fate for this compound in this organism nih.gov. The presence of this enzyme appears to determine the organism's strict dependence on proline and likely defines its bioenergetic priorities nih.gov. While L-proline is a primary energy source for some organisms, the specific enzymes like this compound reductase in C. difficile demonstrate specialized pathways for this compound metabolism that are distinct from, yet interact with, the broader context of proline utilization nih.gov.

Generally, D-amino acids can act antagonistically to L-amino acids by inhibiting the active site of biological targets mdpi.com. Specific enzymes like amino acid racemases, D-amino acid oxidases, and peptidyl aminoacyl L-D-isomerases are involved in converting the stereochemistry of specific amino acids mdpi.com. While the focus here is on catabolism, the existence of such enzymes underscores the potential for interconversion and regulatory links between the two stereoisomers.

Influence on Mitochondrial Function and Bioenergetics

Proline metabolism, including catabolism, is intricately linked to mitochondrial function and cellular bioenergetics. Proline catabolism primarily occurs in mitochondria, where it can serve as an energy source creative-proteomics.comnih.govfrontiersin.org. The oxidation of proline to pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH) is a key step that transfers electrons to the electron transport chain, contributing to ATP production creative-proteomics.comnih.govmdpi.com.

In various tissues, the oxidation of proline to P5C by mitochondrial PRODH leads to the transfer of electrons to ubiquinone (UQ), which then fuels Complexes CIII and CIV of the electron transport chain, thereby generating a protonmotive force mdpi.comnih.gov. This process supports ATP synthesis by the mitochondrial F₁F₀-ATPase nih.gov. Further catabolism of P5C forms glutamate, which can enter the TCA cycle to yield reducing equivalents that sustain oxidative phosphorylation nih.gov.

Research on isolated mitochondria from mouse liver and kidney has shown that proline catabolism can maintain ATP formation under conditions where Complex I is inhibited mdpi.comnih.gov. This effect is mediated by the reduction of ubiquinone through PRODH, allowing electron flow through Complexes CIII and CIV and preventing bioenergetic collapse mdpi.comnih.gov. This highlights a crucial role for proline oxidation in bypassing potential blocks in the standard mitochondrial respiratory chain.

The influence of proline metabolism on mitochondrial function extends to its role as a redox vent. Studies indicate that proline biosynthesis can act as a redox vent, preventing the accumulation of damaging reactive oxygen species (ROS) when TCA cycle activity exceeds the capacity of oxidative phosphorylation embopress.org. While this specifically refers to proline biosynthesis, it underscores the close relationship between proline metabolic flux and mitochondrial redox balance. Increased mitochondrial redox potential can drive glutamine flux into proline biosynthesis embopress.org.

In Trypanosoma cruzi, proline plays a vital role in biological processes and serves as a primary energy source in the absence of glucose asm.org. Proline degradation occurs in the mitochondria of T. cruzi, involving the oxidation by FAD-dependent PRODH to produce P5C, which is then converted to glutamate asm.org. This catabolic pathway contributes to fulfilling the parasite's energy requirements by producing reduced equivalents and fueling oxidative phosphorylation plos.org. Overexpression of PRODH in T. cruzi has been shown to alter mitochondrial function, increasing oxygen consumption rates and ATP synthesis portlandpress.com.

Furthermore, proline has been shown to restore mitochondrial function and reverse aging hallmarks in senescent cells researchgate.net. Proline supplementation can alleviate severe mitochondrial respiratory impairment in senescent mesenchymal stem cells researchgate.net. This suggests a potential therapeutic role for modulating proline metabolism to improve mitochondrial health.

The link between proline metabolism and mitochondrial function is also evident in plants, where proline biosynthesis and catabolism are linked to photosynthesis and mitochondrial respiration, respectively researchgate.net. Proline accumulation under stress conditions is connected to energy status and changes in redox balance researchgate.net.

While much of the detailed research on mitochondrial interplay focuses on L-proline due to its prevalence, the catabolic pathways of this compound, where they exist and converge with L-proline metabolism or have dedicated enzymes like this compound reductase, would similarly impact cellular bioenergetics through the generation of reducing equivalents and interaction with the electron transport chain. The specific impact would depend on the organism and the specific enzymes involved in this compound catabolism.

Iv. Biological Functions and Physiological Roles of D Proline

D-Proline in Microbial Physiology

This compound is a notable component in the microbial world, contributing to fundamental processes such as cell wall integrity, community behavior, and survival strategies. Unlike eukaryotes and archaea, bacteria synthesize diverse D-amino acids, many of which are considered bacteria-specific metabolites. frontiersin.org

Cell Wall Structural Components in Bacteria

A primary role of this compound in bacteria is its incorporation into the peptidoglycan (PG) layer of the cell wall. frontiersin.orgcreative-proteomics.comnih.govwikipedia.org The bacterial cell wall, primarily composed of peptidoglycan, provides structural support, maintains cell shape, withstands internal turgor pressure, and protects the cell from bursting. wikipedia.orgdiva-portal.org Peptidoglycan consists of glycan chains cross-linked by short peptides. nih.govdiva-portal.org The presence of D-amino acids, including this compound, in these peptide stems is a striking feature of bacterial peptidoglycan. nih.gov This incorporation contributes to the architecture of the murein (peptidoglycan) and, importantly, provides resistance to most known proteases, acting as a bacterial adaptation to protect this vital structure. nih.govmdpi.com While D-alanine and D-glutamate are the most common D-amino acids in bacterial cell walls, this compound is also found in the peptidoglycans of certain bacteria. creative-proteomics.comnih.govresearchgate.net The synthesis of D-amino acids for peptidoglycan involves specific amino acid racemases, such as proline racemase, which converts L-proline to this compound. nih.govresearchgate.net

Biofilm Development and Quorum Sensing

D-amino acids, including this compound, have been implicated in modulating bacterial biofilm development. Biofilms are communities of bacteria encased in an extracellular matrix, and their formation is often regulated by quorum sensing (QS), a cell-to-cell communication system based on population density. oup.commdpi.com Quorum sensing allows bacteria to coordinate behaviors like biofilm formation, virulence factor production, and stress tolerance. mdpi.commdpi.comfrontiersin.org Some studies suggest that D-amino acids can interfere with biofilm formation and even induce biofilm dispersal. researchgate.netresearchgate.net While the exact mechanisms can vary depending on the bacterial species, D-amino acids may influence extracellular polymeric substance (EPS) production or interfere with quorum sensing signals. researchgate.net Research indicates that an equimolar mixture containing this compound, D-tyrosine, and D-phenylalanine can affect Staphylococcus aureus biofilm formation. researchgate.net Additionally, the presence of proline in growth media has been shown to increase biofilm production in Escherichia coli under certain conditions. scirp.org

Spore Germination

Bacterial spores are highly resilient dormant forms that can survive harsh conditions and germinate rapidly in response to environmental cues, including nutrients. nih.govoup.com Germination is triggered by germinant receptors embedded in the spore membrane that sense specific molecules like amino acids, sugars, and nucleosides. nih.govharvard.edu L-proline has been identified as a germinant for spores of certain Bacillus species, such as Bacillus megaterium. nih.govharvard.eduresearchgate.net Studies have shown that the concentration of L-proline can affect the germination rate and the proportion of spores that germinate. researchgate.net While the role of this compound specifically in spore germination is less extensively documented compared to L-proline, the catabolism of this compound has been shown to support the growth and potentially the maturation of spores in Clostridioides difficile. asm.org The proline reductase pathway and the gene prdA, involved in this compound reduction, appear important for efficient spore germination in this organism. asm.org

Antimicrobial Resistance Modulation

D-amino acids can play a role in bacterial resistance to antimicrobial agents. Their incorporation into the peptidoglycan provides inherent resistance to proteases. nih.govmdpi.com Furthermore, proline-rich antimicrobial peptides (PrAMPs), which contain a high percentage of proline residues, represent a class of potential therapeutics against antibiotic-resistant bacteria. scispace.comnih.gov These peptides, often sourced from insects and mammals, can exhibit potent activity and diverse modes of action, including modulating bacterial protein folding chaperones like DnaK and inhibiting the 70S ribosome. nih.govfrontiersin.orgnih.govfrontiersin.org Some PrAMPs can act synergistically with conventional antibiotics. scispace.com While the focus here is on this compound, the presence of proline residues (which can be L- or D-) in these peptides is crucial for their function, including membrane penetration and targeting intracellular processes. scispace.comfrontiersin.org

Interspecies Communication

D-amino acids released by bacteria can function as signaling molecules, potentially mediating communication within bacterial populations and between different species. nih.govresearchgate.net This is akin to quorum sensing molecules that facilitate coordinated behavior. nih.govoup.com The release of D-amino acids, accumulating at significant concentrations in stationary phase cultures, has been observed in diverse bacteria. nih.govresearchgate.net These released D-amino acids can influence cell wall chemistry and architecture, as well as biofilm development. nih.gov While research on this compound's specific role in interspecies communication is ongoing, the broader context of D-amino acids acting as a "chemical language" suggests a potential for this compound to be involved in complex microbial interactions within mixed communities. nih.govmdpi.comresearchgate.net

This compound in Plant Stress Physiology and Development

Proline accumulation is a common and significant physiological response in plants exposed to various environmental stresses, including salt, drought, high temperature, low temperature, heavy metals, and UV irradiation. nih.govchemicalbook.comcas.czfrontiersin.orgresearchgate.netcas.cz While L-proline is the predominant form accumulating under stress, this compound has also been detected in plants. chemicalbook.comasm.org The accumulation of proline is strongly correlated with increased stress tolerance in many plant species. nih.govchemicalbook.comresearchgate.netresearchgate.net

Proline's roles in plant stress tolerance are multifaceted. It acts as a compatible osmolyte, helping to maintain cell turgor and osmotic balance under water deficit or high salinity. nih.govchemicalbook.comcas.czresearchgate.net It also functions as a scavenger of reactive oxygen species (ROS), mitigating oxidative damage induced by stress. nih.govchemicalbook.comcas.czresearchgate.net Additionally, proline can act as a molecular chaperone, stabilizing protein structures, and may play a role in regulating cytosolic pH and cellular redox status. nih.govchemicalbook.comcas.cz Proline can also chelate heavy metals, alleviating their toxic effects. nih.govcas.czresearchgate.net

The regulation of proline metabolism in plants is intricate, involving pathways for synthesis and degradation. chemicalbook.comcas.cz Under stress, proline accumulation primarily results from increased synthesis catalyzed by enzymes like pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR), and decreased degradation. chemicalbook.comcas.czmdpi.com Genetic manipulation of proline metabolic pathways has demonstrated the impact on stress tolerance; for instance, overexpression of P5CS can enhance salt tolerance. chemicalbook.com

Beyond stress tolerance, proline also plays roles in plant development. It is involved in processes such as seed germination, flowering, and root development. researchgate.netmdpi.com Proline metabolism has been linked to the elongation of primary roots and the modulation of root meristem size by affecting cell division and differentiation. mdpi.com

While much of the research on proline in plants focuses on the L-enantiomer, the presence and catabolism of this compound in plants, as well as the ability of plant-associated bacteria like Sinorhizobium meliloti to catabolize this compound, suggest potential interactions and roles for this compound in the plant environment. asm.orgnih.gov S. meliloti can utilize this compound as a carbon and nitrogen source, and its catabolism involves specific transporters and enzymes that convert this compound to intermediates that can be further metabolized. asm.orgnih.gov

Here is a data table summarizing some research findings on this compound and related proline effects:

Organism/SystemEffect of this compound/ProlineRelevant FindingSource Index
Bacteria (General)Component of cell wall peptidoglycanD-amino acids, including this compound, are incorporated into peptidoglycan, providing structural integrity and protease resistance.3, 13, 18
Staphylococcus aureusAffects biofilm formation (in a mixture with D-tyrosine and D-phenylalanine)An equimolar mixture including this compound influenced biofilm formation.6
Escherichia coliIncreased biofilm production (with insulin (B600854) in specific medium)Addition of insulin to urine medium with proline increased biofilm production.32
Bacillus megateriumL-proline acts as a germinant for sporesL-proline triggers spore germination; concentration affects germination rate.4, 21, 24
Clostridioides difficileThis compound catabolism supports growth and spore maturation/germinationProline fermentation and the prdA gene are important for efficient spore germination.20
Bacteria (Various)D-amino acids modulate cell wall remodeling and biofilm developmentReleased D-amino acids influence peptidoglycan and biofilm architecture.18, 33
Proline-rich Antimicrobial Peptides (PrAMPs)Exhibit activity against antibiotic-resistant bacteriaPrAMPs, containing high proline content, modulate bacterial targets like DnaK and the 70S ribosome.25, 27, 29, 31, 36
Plants (General)Accumulates under various environmental stressesProline levels increase significantly in response to salt, drought, heat, cold, heavy metals, etc.1, 2, 5, 8, 9, 10, 19
Plants (General)Enhances stress toleranceProline acts as an osmolyte, ROS scavenger, protein stabilizer, and metal chelator.1, 2, 5, 9, 10
Plants (General)Involved in plant developmentProline plays roles in seed germination, flowering, and root development.12, 19
Sinorhizobium melilotiCan catabolize this compound as a carbon and nitrogen sourceSpecific transporters and enzymes are involved in this compound catabolism.11, 15

Osmoprotection Mechanisms

This compound accumulation in plants is a widespread response to various environmental stresses, including osmotic stress induced by drought and salinity chemicalbook.commdpi.com. It functions as a compatible osmolyte, accumulating in the cytoplasm without causing damage to cellular structures chemicalbook.commdpi.comnih.govmdpi.com. This accumulation helps to lower the cellular water potential below that of the external environment, thereby enabling cells to retain water and maintain turgor pressure under stress conditions chemicalbook.commdpi.commdpi.com. This osmotic adjustment is considered crucial for protecting cellular structures and preserving membrane integrity during stress mdpi.com. Exogenous application of proline has been shown to provide osmoprotection and enhance plant growth under salt stress nih.gov.

Protein and Membrane Stabilization

Beyond its role as an osmolyte, this compound is thought to contribute to stress tolerance by protecting and stabilizing enzymes and membranes mdpi.commdpi.com. Proline can interact with phospholipid headgroups, influencing membrane fluidity and permeability mdpi.com. This interaction helps to maintain the structural integrity of cellular membranes during stress, preventing leakage and preserving cellular compartmentalization mdpi.com. Additionally, proline's ability to form hydrogen bonds with water molecules can create a protective hydration layer around membranes, further enhancing their stability under adverse conditions mdpi.com. Proline is also considered a molecular chaperone, capable of stabilizing protein structures chemicalbook.commdpi.com. Its unique cyclic structure and rigidity can affect the secondary structure of proteins, potentially contributing to the higher prevalence of proline in proteins of thermophilic organisms wikipedia.orgresearchgate.net. Proline can also improve protein stability and protect membrane integrity by binding to hydrogen bonds mdpi.com.

Role as a Carbon and Nitrogen Reservoir

This compound can serve as a reservoir for carbon and nitrogen in plants chemicalbook.com. Under stress conditions, the accumulated proline can be degraded, providing a source of energy and reducing power that can be utilized by the plant when the stress is relieved mdpi.comresearchgate.net. This degradation process releases carbon and nitrogen compounds that can support plant development and recovery researchgate.net. For instance, during drought and salinity stress, proline can be translocated from shoots to roots, where its degradation may provide energy to support root growth, allowing roots to access deeper soil layers for moisture mdpi.com. In microorganisms like Sinorhizobium meliloti, this compound can be catabolized as both a carbon and nitrogen source nih.gov.

Signal Transduction in Stress Response and Development

Proline metabolism and accumulation are implicated in signal transduction pathways related to stress response and development chemicalbook.commdpi.comcreative-proteomics.comnih.gov. Proline metabolism can influence signaling pathways by increasing the formation of reactive oxygen species (ROS) in mitochondria nih.govresearchgate.net. While proline accumulation is often associated with antioxidant defense, proline metabolism can also act as a pro-oxidant, and the balance between proline synthesis and catabolism can modulate redox homeostasis and ROS levels, which are key signaling molecules in plants mdpi.commdpi.comresearchgate.netunimi.it. This interplay between proline and ROS is suggested to be a sophisticated regulatory mechanism essential for plant resilience and survival mdpi.com. Proline accumulation may also participate directly in stress signaling, influencing adaptive responses in plants chemicalbook.com. The proline-pyrroline-5-carboxylate (P5C) cycle, central to proline metabolism, is involved in redox homeostasis, stress responses, and signal transduction creative-proteomics.com.

Modulation of Root Meristem Size

Research in Arabidopsis has shown that proline can modulate the size of the root meristematic zone researchgate.netresearchgate.netnih.gov. Proline appears to affect root growth by influencing the balance between cell division and cell differentiation in the root meristem researchgate.netnih.gov. The effects of proline on meristem size seem to be independent of hormonal pathways that regulate root growth researchgate.netnih.gov. Instead, proline may control cell division in the early stages of postembryonic root development, as indicated by its influence on the expression of the cell cycle gene CYCLINB1;1 (CYCB1;1) researchgate.netnih.gov. Proline metabolism, specifically through its effect on superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂) levels, has been shown to modulate root meristem size and root elongation mdpi.comresearchgate.net. Hydrogen peroxide appears to play a significant role in proline-mediated root elongation and its effects on meristem size and cell cycle mdpi.comresearchgate.net.

This compound in Animal and Human Systems

Renal Physiology and Function

Renal physiology involves processes such as filtration, reabsorption, and secretion to maintain fluid and electrolyte balance, clear toxins, and reabsorb small molecules like amino acids wikipedia.orgvasiliadis-books.gr. D-amino acids are filtered by the kidneys and are either excreted in urine or reabsorbed nih.gov. The reabsorption of D-serine, for example, is less efficient than that of L-serine, and its urinary excretion can indicate kidney diseases nih.gov. This compound, along with other D-amino acids like D-asparagine and D-alanine, may have prognostic implications in chronic kidney disease (CKD) nih.gov. While L-proline has been shown to alleviate kidney injury in a mouse model by regulating apoptosis of kidney cells, the specific role of this compound in renal physiology and disease is an area of ongoing investigation nih.gov.

Immunomodulation and Innate Defense

D-amino acids, many of which are produced by bacteria, can act as inter-kingdom signals influencing innate defense in mammals nih.gov. The host can recognize bacterial D-amino acids through mechanisms involving enzymes like D-amino acid oxidase (DAO) or sweet taste receptors, leading to direct toxic responses or indirect modulation of antimicrobial peptides nih.govresearchgate.net. This recognition of bacterial D-amino acids by the host may also mediate signals that modulate adaptive immunity nih.gov. While D-serine, D-phenylalanine, and D-tryptophan have been specifically implicated in modulating aspects of innate immunity, the precise role of this compound in immunomodulation and innate defense requires further elucidation nih.govresearchgate.net. Proline-rich antimicrobial peptides are also being studied for their immunomodulatory activities uni-leipzig.de.

Implications in Disease States

Dysregulation of amino acids has been linked to the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD) nih.gov. High-throughput metabolomics studies suggest that proline metabolism plays a role in the progression from healthy aging to mild cognitive impairment and AD nih.gov. Altered levels of D-amino acids, including decreased this compound and the D/total-proline ratio in peripheral serum, have been observed in patients with AD compared to healthy controls nih.gov. These findings suggest that panels of this compound, along with other D-amino acids, in peripheral serum may serve as potential novel biomarkers for AD nih.gov. While this compound is largely considered inert in the brain and rapidly converted to L-proline, modified forms like Cis-4-[18F]fluoro-D-proline have been explored for detecting and tracking neurodegeneration mdpi.comresearchgate.net.

Proline metabolism is increasingly recognized for its role in cancer cell survival, proliferation, and metastasis frontiersin.orgnih.govresearchgate.net. Cancer cells often reprogram their metabolism, including amino acid metabolism, to support uncontrolled growth and progression frontiersin.orgnih.gov. Enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate reductase (PYCR), are implicated in this process and are being investigated as potential therapeutic targets nih.govresearchgate.netnih.gov. For instance, PRODH is upregulated in metastasizing breast cancer cells, and PYCR1 is frequently overexpressed across various cancer types nih.govnih.gov. The catabolism of proline by PRODH has been shown to drive the growth and spread of metastatic breast cancer in experimental models, suggesting PRODH as a potential biomarker and drug target for metastatic breast cancer biocompare.com. Research is ongoing to develop inhibitors that specifically target proline cycle enzymes for cancer therapy nih.govnih.gov.

Fibrotic Conditions

Fibrosis is characterized by the excessive deposition of extracellular matrix, largely composed of collagen, leading to tissue stiffening and impaired function. Proline metabolism is known to play a critical role in collagen biosynthesis and is implicated in the development of fibrosis. nih.govresearchgate.netbiorxiv.org Increased collagen synthesis, a hallmark of fibrotic states, requires significant amounts of proline. nih.govresearchgate.net Studies have highlighted the emerging role of collagen metabolic reprogramming in the pathogenesis of fibrosis, including the biosynthesis of essential building blocks like proline and glycine. biorxiv.org Hydroxyproline (B1673980), crucial for stabilizing collagen's triple helix, is derived from the post-translational modification of proline residues catalyzed by prolyl-4-hydroxylase (P4H). biorxiv.org Elevated levels of 4-hydroxyproline (B1632879) have been observed alongside alterations in other fibrosis-related pathways in conditions like subretinal fibrosis. biorxiv.orgresearchgate.net P4HA1, a subunit of P4H, is notably expressed in fibrotic lesions. biorxiv.orgresearchgate.net Inhibiting P4HA1 has shown potential in attenuating fibrotic lesion growth and reducing collagen turnover in experimental models. researchgate.net While much of the research in fibrosis focuses on L-proline due to its direct incorporation into collagen, the involvement of this compound is suggested through its potential role in broader proline metabolism dysregulation observed in these conditions. creative-proteomics.comnih.gov D-amino acid modification of peptides, such as N-Acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), has been explored to enhance antifibrotic effects, suggesting a potential therapeutic avenue involving D-amino acid modifications. nih.gov

Metabolic Disorders (e.g., Metabolic Syndrome, Cardiovascular Diseases)

Dysregulation of proline metabolism is implicated in metabolic disorders, including metabolic syndrome and cardiovascular diseases. creative-proteomics.comnih.gov Metabolic syndrome is a cluster of conditions that increase the risk of cardiovascular disease, type 2 diabetes, and stroke, characterized by factors such as abdominal obesity, high blood pressure, elevated blood sugar, and abnormal cholesterol or triglyceride levels. clevelandclinic.orghopkinsmedicine.orgmayoclinic.org Studies have indicated that plasma concentrations of various amino acids, including proline, are significantly higher in individuals with metabolic syndrome compared to those without. nih.gov As the number of metabolic syndrome components increases, the concentrations of these amino acids, including proline, also tend to increase. nih.gov Proline and histidine have been positively associated with insulin resistance. nih.gov

Proline metabolism is linked to energy homeostasis, redox balance, and cellular stress responses, all of which are relevant to metabolic syndrome and cardiovascular health. creative-proteomics.com Proline metabolism may influence mitochondrial function, oxidative balance, insulin sensitivity, lipid metabolism, and inflammatory responses, thereby impacting metabolic syndrome. creative-proteomics.com It may also contribute to reducing reactive oxygen species (ROS) accumulation, lowering oxidative stress and inflammation, and improving vascular function, potentially reducing the risk of cardiovascular diseases. creative-proteomics.com Proline's role in supporting collagen production helps maintain the structural integrity of blood vessels, which could be protective against age-related cardiovascular diseases, such as arterial stiffening and atherosclerosis. Serum prolidase activity, an enzyme involved in recycling proline from collagen, is increased in metabolic syndrome and positively correlated with components like waist circumference, blood pressure, fasting blood sugar, and triglycerides, suggesting increased collagen turnover potentially due to endothelial remodeling. aimdrjournal.com Enhanced proline metabolism has shown protective effects in cardiomyocytes under hypoxic conditions, suggesting a potential strategy for treating coronary heart disease. nih.govresearchgate.net

Data Table: Association of Plasma Proline with Metabolic Syndrome Components

Metabolic Syndrome ComponentAssociation with Plasma ProlineSource
Increased number of componentsSignificantly increased nih.gov
Insulin ResistancePositive correlation nih.gov
Waist CircumferencePositive correlation aimdrjournal.com
Systolic Blood PressurePositive correlation aimdrjournal.com
Diastolic Blood PressurePositive correlation aimdrjournal.com
Fasting Blood SugarPositive correlation aimdrjournal.com
TriglyceridesPositive correlation aimdrjournal.com
HDL-CholesterolNegative correlation aimdrjournal.com
Infectious Diseases and Pathogen Virulence

Proline metabolism plays complex roles in the interactions between pathogens and their hosts, contributing to the pathogenesis and virulence of various disease-causing organisms. nih.govnih.gov Pathogens require the ability to acquire amino acids during infection. nih.govnih.gov Some bacterial and protozoan pathogens utilize amino acids like proline as a carbon, nitrogen, or energy source. researchgate.netnih.govnih.govfrontiersin.org The specific role of proline during infection can vary depending on the host-pathogen interaction; some pathogens rely on proline as a critical respiratory substrate, while others exploit it for stress protection. nih.govnih.gov

Disrupting proline metabolism and uptake has been shown to significantly attenuate the virulence of certain pathogens. nih.govnih.gov For instance, proline auxotrophs of Salmonella enterica exhibited attenuated survival inside macrophages and reduced virulence in mice, indicating that the host compartment harboring Salmonella is limited in proline. pnas.org Clostridioides difficile, a nosocomial pathogen, has been shown to use toxin-mediated inflammation to promote host collagen degradation, releasing amino acids like proline, glycine, and hydroxyproline that can serve as electron acceptors for the pathogen's anaerobic metabolism. asm.org The presence of this compound reductase in C. difficile appears crucial for its dependence on proline and likely defines its bioenergetic priorities in the host. asm.org Proline synthesis is also essential for the systemic virulence of Streptococcus pneumoniae. asm.org

Proline metabolism can also contribute to stress resistance in pathogens. nih.govnih.gov For example, PutA-mediated metabolism of proline has been shown to increase oxidative stress resistance in E. coli. nih.gov In plants, proline catabolism is enhanced during the early stages of defense against invading pathogens, and proline dehydrogenase (ProDH) contributes to pathogen defense, potentially through the generation of reactive oxygen species and cell death, which can restrict pathogen proliferation. frontiersin.orgoup.com

Role in Aging Processes

Proline is being explored for its potential role in mitigating aging processes at the cellular level. sciencefeatured.com Research suggests that proline supplementation can enhance cellular functions in aged cells. sciencefeatured.com In aged mesenchymal stem cells (MSCs) that exhibit signs of aging and have ceased division, proline supplementation has been shown to significantly improve mitochondrial function and promote mitophagy. sciencefeatured.comnih.gov Senescent MSCs have reduced ability to produce proline, compromised mitochondrial respiratory chain activity, and accumulation of depolarized mitochondria due to defective mitophagy. sciencefeatured.com Proline induces mitophagy by activating AMPK and upregulating Parkin expression, leading to enhanced mitochondrial clearance and restoration of cell metabolism. sciencefeatured.comnih.gov The positive effects of proline supplementation on rejuvenating aged cells may be attributed to the presence of proline itself rather than its metabolites. sciencefeatured.com This suggests that proline can transition from a molecule of interest to a potential agent for extending healthspan and rejuvenating aged tissues. sciencefeatured.com

Studies in other organisms also support a link between proline metabolism and aging. In Caenorhabditis elegans, mitochondrial proline catabolism modulates innate immunity and has been linked to the aging process. frontiersin.orgresearchgate.net Proline oxidation by Put1 in yeast has been shown to help maintain mitochondrial membrane potential and ATP production during aging, contributing to longevity. nih.gov While the exact mechanisms are still being investigated, these findings highlight the potential significance of proline in cellular aging and longevity. sciencefeatured.comnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net D-amino acid oxidase (DAO) is an enzyme that can convert this compound to 1-pyrroline-2-carboxylic acid and hydrogen peroxide hmdb.ca. DAO is suggested to act as a detoxifying agent that removes D-amino acids accumulated during aging hmdb.ca.

V. Advanced Analytical Methodologies for D Proline Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography plays a crucial role in separating D-proline from L-proline. Various chromatographic modalities, often employing chiral stationary phases or chiral mobile phase additives, have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC with chiral stationary phases (CSPs) is a widely used technique for the enantiomeric separation of amino acids, including proline. The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Studies have demonstrated successful chiral separation of D- and L-proline using various CSPs. For instance, a normal phase HPLC method utilizing a CHIRALPAK-IA column (250X4.6 mm, 5 µm) with a mobile phase of ethanol (B145695) containing 0.1% trifluoroacetic acid (TFA) has been reported. Due to proline's lack of a strong chromophore, derivatization with a fluorescent reagent like NBD-Cl is often employed to enable UV detection at 464 nm. In one study, this method achieved elution times of 6.72 minutes for this compound and 9.22 minutes for L-proline within a 20-minute run time. researchgate.net The method showed limits of detection (LoD) and quantification (LoQ) for both D- and L-proline at 0.6 and 2 ppm, respectively. researchgate.net

Another HPLC method for detecting trace this compound in L-proline involves derivatization with benzoyl chloride under strong alkaline conditions to create UV-absorbing derivatives, followed by separation on a chiral chromatographic column such as CHIRALCEL OX-3R (150-250 mm length). google.comgoogle.com Typical chromatographic conditions include a column temperature between 25-35 ℃, a flow rate of 0.6-1.0 ml/min, and UV detection at 205-220 nm, often employing a gradient elution with phosphoric acid solution and acetonitrile (B52724) as mobile phases. google.comgoogle.com

HPLC methods have also been developed for the chiral separation of proline derivatives, which are important building blocks in pharmaceuticals. researchgate.netresearchgate.net Using a Chiralpak AD-H column, good resolution of these derivatives was achieved with a mobile phase composed of hexane, ethanol, and 0.1% TFA. researchgate.net The resolution was significantly affected by small changes in ethanol concentration for proline derivatives containing carboxyl or hydroxyl groups, suggesting hydrogen bonding as a dominant chiral recognition mechanism. researchgate.net

Ligand-exchange chromatography is another HPLC approach where a chiral copper-proline complex in the aqueous mobile phase can separate underivatized amino acid enantiomers on an ion-exchange column. nih.gov The stereoselectivity is attributed to differences in the stability of the diastereomeric amino acid-copper complexes formed in solution. nih.gov

Gas Chromatography (GC)

Gas chromatography (GC) is another technique employed for the chiral analysis of amino acids, including proline, often offering advantages such as better sensitivity and shorter analysis times compared to standard HPLC methods. sigmaaldrich.com However, GC requires the analytes to be volatile, necessitating derivatization of the amino and carboxyl groups of proline. sigmaaldrich.com

A common approach involves a two-step derivatization process: methylation of the carboxyl group followed by acetylation of the amino group. sigmaaldrich.com This derivatization does not affect the chiral center. sigmaaldrich.com Chiral separation is then performed using a chiral GC column, such as a trifluoroacetyl derivatized cyclodextrin (B1172386) phase (e.g., Astec CHIRALDEX® G-TA). sigmaaldrich.com Different acetylation reagents, like acetic anhydride (B1165640) and trifluoroacetic anhydride, can influence the elution order of D- and L-proline enantiomers (enantioreversal). sigmaaldrich.com Trifluoroacetic anhydride typically produces more volatile derivatives, leading to shorter analysis times. sigmaaldrich.com Proper derivatization of both functional groups is crucial for good peak shape and selectivity; incomplete derivatization, such as only methylation, can result in peak tailing. sigmaaldrich.com

Chiral GC-MS has been used to determine free L- and D-amino acids, including this compound, in complex matrices like wines. nih.govresearchgate.net Low relative quantities of this compound (0.3-0.7%) were detected in some aged white wines. nih.govresearchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a powerful technique for chiral separation, offering high separation efficiency, high mass sensitivity, small sample volume requirements, and short analysis times. researchgate.net Enantioseparation in CE is typically achieved by adding a chiral selector to the background electrolyte. researchgate.net

Ligand exchange capillary electrophoresis (LECE) is one CE method used for the enantioseparation of underivatized amino acids. nih.gov This method relies on the formation of ternary complexes between copper(II) ions, a chiral selector (such as L-proline or trans-4-hydroxy-L-proline), and the amino acid enantiomers. nih.gov The chiral discrimination is based on differences in the stability of these ternary complexes. nih.gov To mitigate issues like copper(II) adsorption onto the capillary walls, strategies like using hexadimethrine bromide to reverse the electroosmotic flow have been employed. nih.gov

While CE has shown promise for the enantioseparation of many amino acids, achieving baseline resolution for proline can be challenging depending on the chiral selector used. In one study using vancomycin (B549263) as a chiral selector in capillary zone electrophoresis, enantiomeric resolution was achieved for several N-acetyl derivatized amino acids, but not for the proline derivative. psu.edu

A partial filling technique with CE-MS has been developed for the enantiomeric separation of underivatized free amino acids using a crown ether carboxylic acid as a chiral selector. nih.gov While this method separated seventeen amino acids, proline was among those excluded from the separation. nih.gov

Multidimensional LC (MDLC)

Multidimensional liquid chromatography (MDLC) combines different separation modes to enhance the selectivity and sensitivity of analysis, particularly for complex samples. jst.go.jpresearchgate.net For the enantioselective analysis of D-amino acids like this compound in biological matrices, MDLC-MS/MS systems have been developed. jst.go.jpresearchgate.netnih.gov

These systems often integrate a reversed-phase purification step in the first dimension, followed by an enantioselective separation in the second dimension, coupled with mass spectrometry detection. jst.go.jpresearchgate.netnih.gov This approach allows for the isolation of target amino acids from interfering substances before chiral separation and sensitive detection. nih.gov

A two-dimensional LC-MS/MS system designed for the enantioselective determination of proline and hydroxyproline (B1673980) in biological samples involved pre-column derivatization with NBD-F, separation of the D/L mixtures on a reversed-phase column in the first dimension, and subsequent enantioselective separation in the second dimension. researchgate.netresearchgate.net

MDLC-MS/MS is recognized for its power in analyzing and assigning product species in complex samples. mdpi.com While some MDLC methods have successfully separated various amino acid enantiomers, achieving simultaneous enantioseparation for all proteinogenic amino acids, including proline, can still be a challenge with certain column combinations. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) provides high sensitivity and specificity for the detection and quantification of analytes. When coupled with separation techniques, it is a powerful tool for this compound analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Enantiomeric Excess Determination

Electrospray ionization-mass spectrometry (ESI-MS) is a valuable technique for determining the enantiomeric excess (ee) of chiral compounds, including amino acids. ESI-MS allows for the analysis of polar and relatively non-volatile molecules like amino acids.

One approach for ee determination using ESI-MS involves investigating the collision-induced dissociation spectra of protonated trimers formed by electrospray ionization of amino acids in the presence of a chiral selector. nih.gov Chiral selectors such as N-tert-butoxycarbonylphenylalanine, N-tert-butoxycarbonylproline, or N-tert-butoxycarbonyl-O-benzylserine have been used. nih.gov The dissociation efficiency of these trimers, which is related to the enantiomeric excess, can be measured. nih.gov

A rapid ESI-MS method based on parallel kinetic resolution with pseudo-enantiomeric mass-tagged auxiliaries has been developed for proline enantiomeric excess determination, capable of analyzing samples in approximately 2 minutes. americanlaboratory.com This method involves derivatizing the chiral mixture with two mass-tagged pseudoenantiomeric auxiliaries. americanlaboratory.com The ratio of characteristic m/z values of the resulting derivatives is used for ee determination. americanlaboratory.com

Differential ion mobility mass spectrometry (DMS-MS) coupled with ESI has also been shown to accurately quantify the enantiomeric excess of proline without the need for metal ions. researchgate.net This technique utilizes the stereoselective interaction between amino acid enantiomers and a chiral selector to achieve separation in the gas phase. researchgate.net

While ESI-MS is powerful, direct enantiomer distinction can be challenging as enantiomers typically produce identical mass spectra. acs.org Chiral recognition in MS is often achieved by studying ion/molecule reactions with chiral reagents or by forming diastereomeric complexes. acs.orgmsstate.edu

LC-MS/MS for Trace Level Quantification in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules, including amino acids, in complex biological matrices. Its high sensitivity and selectivity make it suitable for the trace-level quantification of this compound in samples such as serum, tissue, and cell extracts. researchgate.netresearchgate.net

The application of LC-MS/MS for this compound quantification typically involves chromatographic separation of this compound from other amino acids and matrix components using a chiral stationary phase column. researchgate.net This is essential to distinguish this compound from its abundant L-enantiomer. Following chromatographic separation, the eluent enters a tandem mass spectrometer, where this compound is ionized, fragmented, and detected based on its specific mass-to-charge ratio (m/z) transitions. researchgate.netresearchgate.net

A robust LC-MS/MS method for proline analysis in human serum utilized a chiral column for separation and achieved intra- and inter-day accuracy and precision of less than 10%. researchgate.net The method employed stable isotope-labeled L-proline-13C5,15N as an internal standard to improve accuracy and reproducibility. researchgate.net Sample preparation often involves protein precipitation or liquid-liquid extraction to clean up the biological matrix and concentrate the analyte. researchgate.net

LC-MS/MS methods have been successfully applied to quantify serum proline levels, revealing significant differences between healthy individuals and patients with certain conditions, such as esophageal cancer. researchgate.net For instance, a study found significantly lower levels of serum proline in esophageal cancer patients compared to healthy volunteers (p-value = 0.011). researchgate.net

Table 1: Example LC-MS/MS Parameters for Proline Analysis

ParameterValue/DescriptionSource
ColumnPhenomenex Lux 5u Cellulose-1 (250 × 4.6 mm) researchgate.net
Mobile Phase40% methanol (B129727) in 0.05% formic acid aqueous solution researchgate.net
Ionization ModePositive electrospray ionization researchgate.net
Internal StandardL-proline-13C5,15N researchgate.net
Quantification Limit12.5 or 62 ng/mL (for free amino acids) mdpi.com
Average RSD (hydrolyzed samples)5.5% and 6.1% mdpi.com

LC-MS/MS is also valuable for analyzing L- and D-amino acid composition in proteins after hydrolysis, allowing for the determination of racemization levels. mdpi.com A method using deuterated HCl hydrolysis combined with LC-MS/MS enabled unbiased analysis of L- and D-amino acid ratios in complex protein samples. mdpi.com

Differential Ion Mobility Mass Spectrometry (DMS-MS)

Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), coupled with mass spectrometry (DMS-MS), offers an additional dimension of separation based on the difference in ion mobility at high and low electric fields. researchgate.netnih.gov This technique is particularly useful for separating isomers, including enantiomers like D- and L-proline, which have identical masses but can exhibit different shapes and collision cross-sections in the gas phase. nih.govtandfonline.com

DMS-MS can distinguish amino acid enantiomers without the need for metal-bound complexes, which can be challenging to form. nih.gov By forming proton-bound diastereomeric dimer complexes with a chiral selector, such as N-tert-butoxycarbonyl-O-benzyl-L-serine (BBS), DMS-MS has been shown to separate the L and D enantiomers of small amino acids like proline. nih.gov This allows for the rapid and accurate quantification of enantiomeric excess. nih.gov

The ability of ion mobility to separate ions based on their shape and collision cross-section makes it a promising technique for resolving D-amino acid containing peptides (DAACPs) from their L-counterparts. tandfonline.com The difference in mobility and collision cross-section values between peptides containing D- or L-amino acids can lead to baseline separation. tandfonline.com Furthermore, ion mobility can potentially help locate the position of D-amino acids within a peptide by analyzing the arrival times of fragment ions. tandfonline.com

DMS is increasingly being used in proteomics to detect and quantify peptide and protein species that are difficult to analyze with conventional methods, including those with modifications. researchgate.netnih.gov

Proteomic Analysis: this compound Containing Peptides and Proteins

Proteomic analysis, particularly using mass spectrometry-based approaches, plays a significant role in identifying and characterizing peptides and proteins that contain this compound. While L-proline is the canonical amino acid in ribosomal protein synthesis, this compound can be incorporated into peptides and proteins through various mechanisms, including non-ribosomal peptide synthesis or post-translational racemization. creative-proteomics.com

Identifying this compound within peptides and proteins using standard proteomic workflows can be challenging due to the isobaric nature of D- and L-amino acids. However, advanced mass spectrometry techniques, often coupled with chromatographic or ion mobility separation, are being developed to address this.

Proteomic studies often involve the enzymatic digestion of proteins into peptides, followed by LC-MS/MS analysis. nih.gov The presence of proline residues can pose challenges for some proteases, potentially leading to missed cleavages and affecting peptide identification and quantification. nih.gov Proline's cyclic structure and tertiary amide bond impose rigid structural constraints that can influence peptide fragmentation patterns, known as the 'proline effect'. nih.gov

Techniques like immunoaffinity enrichment using antibodies that recognize specific modifications, such as hydroxylated proline, can be used to enrich for modified peptides prior to MS analysis. nih.gov While this example focuses on hydroxyproline, similar approaches could potentially be developed for peptides containing this compound if specific antibodies were available.

Research in proteomics has also explored the impact of amino acid substitutions, including the incorporation of proline analogues, on protein function. biorxiv.org Mass spectrometry can quantify the abundance of peptides with non-canonical amino acid substitutions relative to their native versions. biorxiv.org This type of analysis, while not directly focused on endogenous this compound, highlights the capability of proteomic methods to detect and quantify variations in amino acid composition within proteins.

Bioactive peptides, often found in food sources, can contain proline residues and are studied using proteomic tools, particularly high-resolution mass spectrometry, to identify their sequences and modifications. mdpi.com These peptides are often resistant to further hydrolysis by peptidases. mdpi.com

Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques provide valuable information about the structure, conformation, and interactions of this compound in various states (solid, solution, or within larger molecules). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for chemical characterization. researchgate.netiospress.nl

NMR spectroscopy can provide detailed insights into the local environment and dynamics of this compound residues. Carbon-13 NMR spectroscopy, for example, has been used to study proline in oligopeptides, providing information about its conformation. acs.org Solid-state NMR can also be used to characterize the labile conformations of proline. acs.org

IR spectroscopy is sensitive to the vibrational modes of molecules and can provide information about the functional groups and hydrogen bonding interactions involving this compound. researchgate.netiospress.nl Fourier Transform Infrared (FTIR) spectroscopy is a widely used IR technique for characterizing organic compounds, including amino acids. researchgate.netresearchgate.net Combined use of FTIR and Raman spectroscopy, often coupled with computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the vibrational properties and molecular structure of proline and its complexes. researchgate.net

Spectroscopic techniques can also be used to study the physical characteristics of pharmaceutical solids, including active pharmaceutical ingredients like amino acids. researchgate.net Vibrational spectroscopy techniques such as FTIR, Raman, and Surface-Enhanced Raman Spectroscopy (SERS) are employed to characterize molecules and their interactions in the solid state. researchgate.net

While many spectroscopic techniques are used for general structural characterization, chiral extensions of these methods, such as Vibrational Circular Dichroism (VCD), can be sensitive to chirality and detect differential absorption of polarized light, providing specific information about the stereochemistry of molecules like this compound. researchgate.net

Radiotracer and Isotopic Labeling Studies in Metabolic Research

Radiotracer and stable isotopic labeling studies are indispensable tools for investigating the metabolism and kinetics of amino acids, including this compound, in biological systems. These techniques involve introducing molecules labeled with isotopes (radioactive, e.g., 14C, or stable, e.g., 13C, 15N, 2H) into a system and tracking their fate through metabolic pathways. nih.govcambridge.orgucdavis.edu

Stable isotope-enriched precursors, when coupled with analytical techniques like mass spectrometry (MS) and NMR spectroscopy, enable the systematic mapping of metabolic networks and fluxes in cells, tissues, and organisms. nih.govisotopetracercourse.com These methods provide high information content and are complementary for compound identification, quantification, and analysis of isotope labeling patterns. nih.gov

In metabolic research, stable isotopes like 13C are commonly used. nih.gov By administering this compound labeled with isotopes, researchers can trace its uptake, incorporation into biomolecules, and conversion into other metabolites. Multi-isotope imaging mass spectrometry (MIMS), which combines in vivo stable isotope tracing with nanoscale secondary ion mass spectrometry, allows for the visualization of tracer incorporation into tissues and cells, providing spatial information on metabolic activity. nih.gov Studies using 15N-proline labeling have demonstrated differential metabolic activity in specific cell layers within tissues. nih.gov

Isotope tracing techniques are particularly valuable for studying protein and amino acid metabolism, allowing for the measurement of pool sizes and metabolic processes. cambridge.orgucdavis.edu While early studies often relied on radioisotopes due to their ease of detection, stable isotopes are non-hazardous and more suitable for human studies. nih.gov Analysis of stable isotopes is typically performed using MS and NMR. nih.govcambridge.orgisotopetracercourse.com

Bioassays and Functional Assays for this compound Activity

Bioassays and functional assays are crucial for evaluating the biological activity and functional roles of this compound and this compound-containing peptides. These assays can range from in vitro cell-based assays to in vivo studies in animal models.

Cell-based assays are widely used to test the effects of bioactive compounds, including peptides, on various cellular processes such as growth, differentiation, and stress responses. mdpi.com For example, plant cell cultures have been used to evaluate the mitogenic activity of peptides containing hydroxylated proline residues. mdpi.com While this specifically relates to modified L-proline, similar cell-based approaches could be adapted to study the effects of this compound or this compound-containing peptides on relevant cell lines or primary cells.

Functional assays can also involve measuring specific biochemical activities. For enzymes involved in proline metabolism, such as proline dehydrogenase or pyrroline-5-carboxylate reductase, appropriate activity assays are essential for specific determination of their enzymatic rates. frontiersin.org These assays often involve monitoring the conversion of substrates or production of products, sometimes using photometric methods. frontiersin.org

For peptides containing D-amino acids, functional assays are necessary to understand their biological activity, which can be significantly different from their L-enantiomer counterparts. tandfonline.comnih.gov For instance, studies on cyclic and linear peptides incorporating this compound have evaluated their affinity and activity at specific receptors, such as opioid receptors, using in vitro bioassays like the guinea pig ileum (GPI) and mouse vas deferens (MVD) assays. nih.gov These assays measure the effect of the peptide on electrically induced smooth muscle contractions. nih.gov Binding assays using radiolabeled ligands can also be employed to determine the affinity of this compound-containing peptides for their target receptors. nih.gov

The synthesis of this compound-incorporated peptides allows for the investigation of their biological properties, including potential therapeutic activities like anticancer effects, which can be evaluated using cell proliferation assays. researchgate.net

Table 2: Examples of Bioassays and Functional Assays

Assay TypeDescriptionApplication (Proline/Peptides)Source
Cell Proliferation AssayMeasures the rate of cell growth or division.Evaluating anticancer activity of this compound-incorporated peptides. researchgate.net
Enzyme Activity AssayMeasures the catalytic rate of an enzyme by monitoring substrate/product.Determining activity of enzymes in proline metabolism. frontiersin.org
In vitro Bioassays (GPI/MVD)Measures the effect of compounds on smooth muscle contraction in isolated tissues.Evaluating activity of this compound-containing peptides at receptors. nih.gov
Receptor Binding AssayMeasures the affinity of a ligand for its receptor using labeled compounds.Determining affinity of this compound-containing peptides for targets. nih.gov
Root Growth AssayMeasures the effect of compounds on plant root elongation.Evaluating regulatory potential of plant peptides (incl. Hyp-Pro). mdpi.com

These assays collectively contribute to understanding the diverse biological roles and potential applications of this compound and its derivatives.

Vi. D Proline As a Chiral Building Block and in Synthetic Applications

D-Proline in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of compounds in a way that favors the formation of one specific enantiomer or diastereomer, heavily utilizes chiral molecules like this compound. This compound's inherent chirality and structural features enable it to influence the stereochemical outcome of various reactions, leading to the production of enantiomerically enriched or pure compounds. sinocurechem.comleapchem.comchemicalbook.comfishersci.ca This ability to control stereochemistry is critical in developing therapeutics with enhanced efficacy and reduced side effects associated with unwanted isomers. leapchem.comchemicalbook.com

Organocatalysis Utilizing this compound and its Derivatives

Organocatalysis, a form of catalysis where the catalyst is an organic molecule, has seen significant contributions from proline and its derivatives. This compound acts as an efficient organocatalyst in various asymmetric transformations. sinocurechem.comfishersci.cathieme-connect.comthieme-connect.comtcichemicals.com These catalysts often operate through enamine or iminium ion intermediates, facilitating reactions like asymmetric aldol, Mannich, and Michael additions with high stereocontrol. thieme-connect.comthieme-connect.comtcichemicals.comnii.ac.jpwikipedia.orgacs.org The conformational rigidity of the proline ring is a key factor in its effectiveness as an organocatalyst. thieme-connect.comthieme-connect.com

Interactive Table 1: Examples of Asymmetric Reactions Catalyzed by Proline and its Derivatives

Reaction TypeProline/Derivative UsedKey IntermediateEnantioselectivityReferences
Aldol ReactionL/D-ProlineEnamineHigh thieme-connect.comthieme-connect.comnii.ac.jp
Mannich ReactionL/D-Proline, derivativesEnamine/IminiumHigh thieme-connect.comthieme-connect.comacs.org
Michael AdditionProline derivativesEnamine/IminiumHigh tcichemicals.comacs.org
Morita–Baylis–Hillman ReactionL/D-ProlineIminiumGood thieme-connect.comthieme-connect.comresearchgate.net
α-AminationL/D-ProlineEnamineHigh thieme-connect.comresearchgate.net

Chiral Ligand Design Based on this compound Scaffolds

This compound scaffolds are also utilized in the design of chiral ligands for transition metal catalysis. rsc.org These ligands, when complexed with metal ions, create a chiral environment around the metal center, influencing the stereochemical outcome of metal-catalyzed reactions. This approach is crucial in asymmetric transition metal catalysis, a powerful tool for synthesizing enantiomerically pure compounds. rsc.org For example, this compound has been used as a chiral auxiliary ligand in the synthesis of enantiomerically pure ruthenium(II) polypyridyl complexes. rsc.orgnih.gov N-acetyl-D-proline has also been studied as a ligand. researchgate.net

This compound in Pharmaceutical Synthesis

This compound plays a vital role in the pharmaceutical industry, primarily as a chiral building block and intermediate in the synthesis of various drugs and biologically active molecules. chemicalbook.commarknature.comsinocurechem.comleapchem.comchemicalbook.comnordmann.global Its unique structural properties contribute to the efficacy and characteristics of pharmaceutical compounds. chemicalbook.comchemicalbook.com

Fundamental Building Block for Drug Creation

This compound serves as a fundamental building block for the creation of a diverse range of pharmaceutical compounds. chemicalbook.commarknature.comleapchem.comchemicalbook.com Its incorporation into drug structures can influence their biological activity, metabolic stability, and binding affinity to biological targets. sinocurechem.comleapchem.comchemicalbook.com The ability to synthesize asymmetric this compound allows chemists to generate compounds with specific biological activities, enhancing their efficacy and potentially reducing side effects. chemicalbook.com

Enhancement of Peptide Drug Stability and Bioavailability

Peptide-based drugs are a significant class of therapeutics, but their development is often hindered by poor metabolic stability and low bioavailability. marknature.comsinocurechem.comchemicalbook.comrsc.orgresearchgate.netmdpi.com Incorporating D-amino acids, including this compound, into peptide sequences can enhance their stability against enzymatic degradation and improve their bioavailability. marknature.comsinocurechem.comchemicalbook.comrsc.orgresearchgate.netmdpi.com The rigid cyclic structure of proline, in general, contributes to the stability and folding of peptide structures. leapchem.comchemimpex.com Studies have shown that D-amino acid substitutions can significantly increase peptide stability and permeability. mdpi.com

Interactive Table 2: Impact of D-Amino Acid Substitution on Peptide Stability

Peptide TypeModification TypeStability ImprovementPermeability IncreaseReference
Native OxytocinDisulfide bond cyclisationImprovedNot specified mdpi.com
Oxytocin-based peptideChloroacetyl cyclisation30.0% at 1.5 hNot specified mdpi.com
Oxytocin-based peptideThree D-AAs (Tyr, Ile, Leu) in linear structure58.2% at 1.5 hNot specified mdpi.com
Oxytocin-based peptideThree D-AAs (Tyr, Ile, Leu) in cyclic structure79.1% at 1.5 hSignificant mdpi.com

Synthesis of Specific Drug Classes (e.g., Antibiotics, Antitumor Agents, Antiviral Drugs)

This compound is utilized in the synthesis of various specific drug classes, including antibiotics, antitumor agents, and antiviral drugs. chemicalbook.commarknature.comwikipedia.orgchemicalbook.comchemimpex.com Its role can range from being a key intermediate to a structural component that imparts desired properties.

Antibiotics: D-amino acids are present in the cell walls of bacteria, and certain peptide antibiotics contain D-amino acids. google.comiupac.org this compound derivatives have been explored as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance. mdpi.com The antibiotic Dalfopristin contains the this compound chemotype. mdpi.com

Antitumor Agents: The this compound chemotype is found in the structure of some antitumor agents, such as the MDM2 inhibitor Idasanutlin. mdpi.com Proline metabolism is also being investigated as a potential target for adjunctive cancer therapy. nih.gov

Antiviral Drugs: this compound scaffolds are incorporated into the synthesis of antiviral drugs. sinocurechem.com For instance, a highly functionalized this compound scaffold was used in the synthesis of a potent inhibitor of influenza neuraminidase. nih.gov Gem-dimethyl bicyclic [3.1.0] proline derivatives, which contain a proline skeleton, are important in the synthesis of antiviral drugs like Nirmatrelvir, Boceprevir, and Narlaprevir. researchgate.net Nirmatrelvir is a proline derivative. researchgate.net

This compound Derivatives and Analogues in Chemical Biology

The incorporation of this compound into peptides and peptidomimetics can significantly influence their conformational landscape, stability, and interaction with biological targets. Unlike the more flexible L-amino acids, the constrained ring of this compound limits the dihedral angles of the peptide backbone, which can be exploited to induce specific secondary structures or rigidify flexible regions. wikipedia.org This characteristic is particularly useful in the design of molecules intended to mimic or interfere with biological processes.

Design and Synthesis of Proline-Rich Peptidomimetics

Proline-rich sequences are prevalent in biological systems and are involved in various protein-protein interactions. nih.gov The unique conformational properties imparted by proline residues, including the propensity to form polyproline II helices and β-turns, are crucial for these interactions. nih.gov this compound, with its inverse chirality compared to L-proline, can be strategically incorporated into peptidomimetics to create specific turn structures or to rigidify linear sequences, thereby mimicking the bioactive conformations of natural proline-rich peptides. acs.org This approach is valuable in developing stable and potent analogues that can modulate protein interactions. The synthesis of such peptidomimetics often involves standard solid-phase or solution-phase peptide synthesis techniques, with careful consideration of the stereochemistry of the incorporated this compound residues. purdue.edu

Enzyme Inhibitor Design (e.g., Matrix Metalloproteases, Metallo-β-Lactamases, Histone Deacetylase Inhibitors)

This compound and its derivatives have been successfully employed in the design of enzyme inhibitors, particularly for metalloenzymes. The constrained pyrrolidine (B122466) ring can help position key functional groups for optimal interaction with the enzyme's active site. mdpi.comresearchgate.net

Matrix Metalloproteases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. abcam.com Dysregulation of MMP activity is implicated in various diseases, including cancer and inflammation. abcam.com this compound derivatives have been explored as scaffolds for designing MMP inhibitors, with the this compound moiety contributing to the correct orientation of zinc-binding groups and other substituents within the active site. mdpi.com Examples of MMP inhibitors, though not exclusively this compound-based, include Prinomastat and Batimastat, which are hydroxamate-based inhibitors targeting the catalytic zinc ion. wikipedia.orgnih.gov Rebimastat is another example of a broad-spectrum MMPI. wikipedia.org

Metallo-β-Lactamases (MBLs): MBLs are bacterial enzymes that hydrolyze β-lactam antibiotics, leading to antibiotic resistance. nih.govpjps.pk These enzymes also utilize a zinc ion in their catalytic mechanism. nih.gov this compound containing molecules have shown potential as MBL inhibitors, demonstrating affinity for the catalytic clefts of these metalloenzymes. mdpi.comresearchgate.net This is particularly relevant as there is a significant need for clinically useful MBL inhibitors to combat antibiotic resistance. mdpi.com Cilastatin is an example of a molecule known to inhibit bacterial metallo-beta-lactamase CphA, although its primary target is membrane dipeptidase. ebi.ac.uk Taniborbactam is a broader spectrum β-lactamase inhibitor effective against certain MBLs. wikipedia.org

Histone Deacetylase (HDAC) Inhibitors: HDACs are enzymes that remove acetyl groups from histones and other proteins, influencing gene expression. researchgate.netsci-hub.se HDAC inhibitors are being investigated as therapeutic agents for various conditions, including cancer. researchgate.netsci-hub.seugent.be While many approved HDAC inhibitors are hydroxamic acid derivatives, naturally occurring cyclic tetrapeptides containing this compound, such as Trapoxin B, Chlamydocin, and Apicidin B, have demonstrated potent HDAC inhibitory activity, particularly against protozoal HDACs. mdpi.comresearchgate.net The presence of the this compound ring in these natural products is crucial for their activity and selectivity. mdpi.comresearchgate.net Vorinostat and Trichostatin A are examples of well-studied HDAC inhibitors. wikipedia.orgwikipedia.org

Cell-Penetrating Peptides

Cell-penetrating peptides (CPPs) are short peptides that can facilitate the uptake of various molecules into cells. Proline-rich peptides constitute a class of CPPs known for their ability to traverse cell membranes. nih.govresearchgate.netiiitd.edu.in The inclusion of D-amino acids, including this compound, in CPP sequences can enhance their stability against proteolytic degradation, a significant challenge for peptide-based therapeutics. researchgate.netportlandpress.comnih.gov All-D proline-rich CPPs have been shown to be resistant to proteases and exhibit efficient cellular internalization, making them promising vectors for intracellular delivery of therapeutic cargos. researchgate.netportlandpress.comnih.gov Studies have demonstrated the internalization of this compound-containing CPPs in various cell types and even in vivo. portlandpress.comnih.gov The conformational constraints introduced by this compound residues can also influence the mechanism of cell entry and improve the efficiency of cargo delivery. nih.gov

Vii. Future Directions and Emerging Research Areas

Elucidation of Undiscovered D-Proline Metabolic Pathways

While some aspects of this compound metabolism, particularly in bacteria, have been characterized, there remain undiscovered pathways and enzymatic activities involving this amino acid. Future research will likely focus on identifying novel enzymes responsible for this compound synthesis, degradation, and interconversion with other metabolites in various organisms, including mammals. Understanding the regulation of these pathways is crucial for comprehending the physiological roles of this compound. For instance, studies in Sinorhizobium meliloti have shown that this compound can be catabolized as both a carbon and nitrogen source, involving the HypMNPQ transporter and conversion to Δ¹-pyrroline-2-carboxylate (P2C) via HypO, which is then converted to L-proline by HypS. asm.org Further biochemical and structural characterization of such enzymes from different organisms could provide new insights into this compound's metabolic fate. nih.gov

Advanced Understanding of this compound Transport Mechanisms

The transport of this compound across biological membranes is a critical aspect influencing its availability and function within cells and tissues. Future research aims to provide a more advanced understanding of the specific transporters involved and the stereoselectivity of these processes.

Identifying and characterizing the specific transporters responsible for this compound uptake and efflux in different cell types and organisms is a key area of future research. While some transporters like PAT1 and ATB0,+ have shown affinity for this compound, dedicated this compound transporters may exist. tandfonline.com Studies in Staphylococcus aureus, for example, have identified ProT and PutP as important proline transporters, and further investigation into their stereoselectivity for this compound is warranted. nih.gov Research in plants has also identified proline transporters (ProTs) with varying substrate specificities, including uptake of both L- and this compound. frontiersin.orgnih.govoup.com Characterization of these transporters will involve determining their substrate specificity, transport kinetics, energy coupling mechanisms, and tissue distribution. For instance, the lysosomal transporter LYAAT-1 has been shown to be inhibited by this compound as efficiently as L-proline, suggesting it can interact with this compound. pnas.org

Investigating the stereoselectivity of amino acid transporters is essential for understanding how cells differentiate between D- and L-enantiomers. While many transporters exhibit a preference for L-amino acids, some, like certain sodium-coupled monocarboxylate transporters (SMCT1), show recognition for D-serine, highlighting the potential for stereoselective transport of other D-amino acids like this compound. elifesciences.org Research has indicated that this compound and D-cis-FPro are preferably transported at the blood-brain barrier compared to their L-isomers. nih.gov Further studies are needed to fully elucidate the mechanisms underlying the stereoselective transport of this compound and its biological implications. Some transporters, like the IMINO system, show a preference for L-proline over this compound. nih.gov

This compound in Host-Pathogen Interactions and Microbiome Research

This compound plays a significant role in the complex interactions between hosts and pathogens, as well as within the diverse communities of the microbiome. Future research will delve deeper into these interactions.

The ability of pathogens to acquire amino acids, including proline, is critical during infection, where proline can serve as a carbon, nitrogen, or energy source, or provide stress protection. nih.govnih.gov Understanding how pathogens utilize this compound specifically can lead to new strategies against infectious diseases. nih.gov For example, Clostridioides difficile growth has been shown to be dependent on proline, and this compound reductase underlies this dependence. asm.org

The gut microbiota is a significant source of D-amino acids, including this compound. tandfonline.comfrontiersin.org Research is exploring how microbial-derived this compound affects host physiology and the composition and function of the gut microbiome. tandfonline.comd-nb.infofrontiersin.org Studies have shown that dietary proline supplementation can alter colonic luminal microbiota and bacterial metabolite composition. d-nb.info The interaction between host D-amino acid oxidase (DAO), which can oxidize bacterial D-amino acids like this compound, and the gut microbiota is another area of emerging research in mucosal immunity. frontiersin.org

Therapeutic Potential of this compound and its Analogues

The unique properties of this compound and its analogues suggest potential therapeutic applications, which are being actively investigated.

Targeting enzymes involved in this compound metabolism presents a potential strategy for drug development, particularly in areas like infectious diseases and cancer. For instance, proline racemase, which can interconvert L- and this compound and is overexpressed in Trypanosoma cruzi, is a potential drug target for Chagas disease. mdpi.com Inhibiting proline metabolism and transport has been suggested as a therapeutic strategy against some pathogens. nih.govnih.gov

In cancer biology, proline metabolism is increasingly recognized for its role in supporting tumor growth and progression. researchgate.netcreative-proteomics.comnih.govjianhaidulab.comresearchgate.net While much of this focuses on L-proline metabolism, the potential involvement of this compound or the development of analogues that interfere with proline metabolic pathways is an area for future drug development. mdpi.comresearchgate.net For example, this compound derivatives have been explored as inhibitors of enzymes like matrix metalloproteases (MMPs), which are implicated in cancer progression. mdpi.com The development of specific inhibitors targeting key enzymes in proline metabolism, such as PRODH and PYCR, is a major challenge and a focus for future research in cancer therapy. researchgate.netnih.gov

The this compound chemotype is present in several approved or investigational drugs, highlighting its potential as a scaffold for developing new therapeutic agents. mdpi.com

Biomarker Discovery for Disease Diagnostics

The study of this compound has revealed its potential as a biomarker in the diagnosis of various diseases. Metabolomics, the large-scale study of small molecules, is a crucial technology in identifying such biomarkers. mdpi.com Altered levels of D-amino acids, including this compound, in biological fluids or tissues may reflect changes associated with neurological diseases. mdpi.com

Research has explored the chiral amino acid profiles in serum to identify potential biomarkers for Alzheimer's disease (AD). In one study, this compound levels and the D/total-proline ratio were found to be decreased in the serum of AD patients compared to healthy controls. nih.gov, researchgate.net This suggests that this compound could be a novel biomarker candidate for AD. nih.gov, researchgate.net Furthermore, significant age-dependent increases in this compound and the D/total-proline ratio were observed in healthy individuals but not in those with AD. nih.gov, researchgate.net The combination of this compound, D-aspartate, D-phenylalanine, and age showed promising accuracy in discriminating AD from healthy controls, with a satisfactory area under the curve (0.87), high specificity (97.0%), and good sensitivity (83.8%). nih.gov, researchgate.net

Beyond neurological disorders, D-amino acids, including this compound, are being investigated as potential biomarkers for other pathologies, such as pancreatic cancer and chronic kidney diseases. nih.gov For instance, this compound has been detected in the urine of patients with autosomal dominant polycystic kidney disease (ADPKD). hmdb.ca

Amino acid profiling has also been explored for the diagnosis of infectious diseases like COVID-19. A study analyzing free amino acid profiles in the serum of COVID-19 patients identified proline as one of the amino acids with significant changes. ijcmbs.com Proline levels were found to be significantly lower in the COVID-19 group compared to the control group. ijcmbs.com This suggests that changes in the amino acid profile, including proline, may be important in the diagnosis, treatment, and prognosis of COVID-19. ijcmbs.com

These findings highlight the emerging role of this compound as a potential diagnostic biomarker across a range of diseases, emphasizing the value of chiral amino acid profiling in clinical settings.

Application of this compound in Agricultural Biotechnology for Stress Tolerance

This compound accumulation in plants is a widely observed response to various environmental stresses, including drought, salinity, high and low temperatures, heavy metal exposure, and pathogen infection. chemicalbook.com This accumulation is believed to contribute to enhanced stress tolerance through several adaptive functions. chemicalbook.com, nih.gov

This compound acts as a compatible osmolyte, helping to maintain cell turgor and osmotic balance under stress conditions. chemicalbook.com, nih.gov It also serves as a reservoir for carbon and nitrogen. chemicalbook.com Under conditions that induce oxidative stress, such as salinity and drought, this compound has been shown to act as a scavenger for reactive oxygen species (ROS), thereby mitigating oxidative damage. chemicalbook.com, nih.gov, tandfonline.com Additionally, this compound may function as a molecular chaperone, stabilizing protein structures and maintaining the integrity and activity of enzymes. chemicalbook.com, nih.gov, maxapress.com, tandfonline.com It can also assist in regulating cytosolic pH and buffering cellular redox potential. chemicalbook.com, nih.gov, tandfonline.com

Numerous studies have demonstrated that exogenous application of proline can improve stress tolerance in various plant species. nih.gov, frontiersin.org, nih.gov, mdpi.com, nih.gov Under high-salt conditions, proline application has been shown to enhance plant growth parameters such as seed germination, biomass, photosynthesis, gas exchange, and grain yield. frontiersin.org, nih.gov These positive effects are partly attributed to improved nutrient acquisition, water uptake, and biological nitrogen fixation. frontiersin.org, nih.gov Exogenous proline can also alleviate salt stress by improving antioxidant activities and reducing the uptake and translocation of Na+ and Cl- while enhancing K+ assimilation. nih.gov

The effectiveness of exogenous proline can vary depending on factors such as the plant species, developmental stage, application method, and concentration. nih.gov While low concentrations can enhance stress tolerance, some reports indicate toxic effects at higher concentrations. nih.gov, nih.gov

Studies on specific crops illustrate the benefits of proline application. For example, foliar application of proline improved gas exchange and relative water content in guava plants under salt stress. mdpi.com In maize, proline application under drought conditions mitigated the buildup of hydrogen peroxide (H2O2) and malondialdehyde (MDA) by enhancing antioxidant enzyme activities. mdpi.com Seed priming with proline has also been reported to enhance growth in wheat under drought stress. mdpi.com

The regulation of proline metabolism in plants involves intricate pathways and gene interactions. chemicalbook.com Genetic manipulations aimed at enhancing proline synthesis have shown improved stress tolerance. chemicalbook.com For instance, overexpression of pyrroline-5-carboxylate synthetase (P5CS), a key enzyme in proline synthesis, has been shown to enhance salt tolerance in tobacco plants. chemicalbook.com

The role of proline as a metal chelator has also been highlighted, contributing to the alleviation of heavy metal stress in plants. nih.gov, nih.gov Proline can induce the formation of phytochelatins, which chelate with heavy metals like cadmium (Cd), decreasing their toxicity. nih.gov

These findings underscore the significant potential of utilizing this compound and manipulating proline metabolism in agricultural biotechnology to develop crops with enhanced tolerance to abiotic stresses, contributing to improved food security in challenging environments.

Integration of Multi-Omics Data for Comprehensive this compound System Biology Analysis

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for gaining a comprehensive understanding of biological systems, including the role of this compound in various contexts. agronomyjournals.com, frontiersin.org, embopress.org This systems biology approach allows researchers to unravel the complex interactions between genes, proteins, metabolites, and environmental factors. agronomyjournals.com, frontiersin.org

In the context of this compound, multi-omics analysis can provide deeper insights into its metabolic pathways, regulatory mechanisms, and functional roles that might be missed by analyzing individual omics datasets alone. agronomyjournals.com, biorxiv.org For example, integrating transcriptomics and metabolomics data can help correlate changes in gene expression with alterations in this compound levels under specific conditions. agronomyjournals.com Proteomics can further reveal the enzymes involved in this compound synthesis and degradation and how their abundance changes in response to stimuli.

Multi-omics studies have already provided valuable insights related to proline metabolism. In a study investigating sorafenib (B1663141) resistance in hepatocellular carcinoma cells, multi-omics analysis revealed significant alterations in amino acid metabolic pathways, including proline metabolism. mdpi.com, nih.gov Another multi-omics study on the response of Fritillaria cirrhosa to cadmium toxicity found that levels of metabolites involved in scavenging reactive oxygen species, including this compound, were significantly increased under Cd stress. nih.gov This integrated analysis highlighted the joint contribution of glutathione (B108866) metabolism and cell wall biosynthesis pathways to the detoxification mechanism. nih.gov

Multi-omics approaches are also being applied in agricultural research to improve crop traits, including stress tolerance. frontiersin.org By integrating different omics layers, researchers can identify key genes, proteins, and metabolites associated with stress resistance, potentially leading to the development of more resilient crops. agronomyjournals.com For instance, multi-omics analysis in buffalo milk has provided insights into the genetic and metabolic determinants of milk traits, with a focus on L-proline, highlighting the potential for identifying biomarkers for targeted breeding strategies. researchgate.net

The integration of multi-omics data often involves sophisticated computational methods and bioinformatics tools to analyze and interpret the large and complex datasets. embopress.org These approaches can help build causal networks and generate mechanistic hypotheses about the role of this compound in different biological processes and disease states. embopress.org

While challenges remain in effectively integrating and interpreting diverse omics datasets, the application of multi-omics to the study of this compound holds significant promise for advancing our understanding of its biological functions and its potential applications in various fields, from disease diagnostics to agricultural biotechnology.

Q & A

Q. How can D-proline be reliably detected and quantified in biological samples?

Methodological Answer: this compound detection requires enantiomer-specific techniques due to its structural similarity to L-proline. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Column : Chiral stationary phases (e.g., Chirobiotic T) to resolve enantiomers.
  • Ionization : Positive electrospray ionization (ESI+) with precursor ion m/z 116.1 → product ion m/z 70.1 for this compound .
  • Validation : Spike recovery assays in matrices like plasma or bacterial lysates to confirm specificity.

Q. What distinguishes the metabolic roles of this compound from L-proline in prokaryotic systems?

Methodological Answer: In bacteria like Clostridium sticklandii, this compound reductase catalyzes the reduction of this compound to δ-aminovalerate, a reaction absent in L-proline metabolism . Key experimental approaches:

  • Enzyme assays : Use purified this compound reductase with DTT as an electron donor; monitor NADH consumption at 340 nm.
  • Substrate specificity : Confirm selectivity via assays comparing L- and this compound (L-proline shows <5% activity) .

Contradiction Note : Crude extracts may exhibit apparent L-proline activity due to endogenous racemases, necessitating purification to avoid false positives .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on this compound toxicity in mammalian models?

Methodological Answer: Discrepancies arise from species-specific metabolism and experimental design. For example:

  • Rodent studies : this compound accumulates in kidneys of D-amino acid oxidase (DAAO)-knockout mice, suggesting renal excretion as a detox pathway .
  • Toxicity assays : Use primary hepatocytes with LC50 assays (e.g., 48-hour exposure showing 50% viability at 10 mM this compound) .

Data Contradiction : Wild-type mice show negligible toxicity due to efficient DAAO-mediated conversion to L-proline, while mutants exhibit dose-dependent nephrotoxicity .

Q. What experimental strategies address the challenges of studying this compound in human systems?

Methodological Answer: Human enzymes lack broad specificity for this compound, requiring innovative approaches:

  • Isotopic tracing : Use ¹³C-labeled this compound to track conversion to L-proline in cell lines (e.g., HepG2) via NMR or LC-MS.
  • CRISPR-Cas9 models : Knock out PRODH (proline dehydrogenase) to isolate this compound-specific effects .

Key Limitation : Endogenous this compound levels in humans are low (µM range), necessitating ultrasensitive detection .

Q. How does enantioselective release of this compound impact drug delivery systems?

Methodological Answer: this compound’s stability in chiral environments enables controlled release. For example:

  • Hydrogel systems : Co-assembly of L- and this compound with carboxymethyl starch (CMS) shows delayed this compound release (80% over 24 hrs vs. 50% for L-proline) due to stronger hydrogen bonding .
  • In vitro testing : Use Franz diffusion cells to compare release kinetics across synthetic membranes (e.g., cellulose acetate) .

Data Insight : Simultaneous release of both enantiomers reduces differential release rates, suggesting competitive binding .

Q. What mechanisms underlie the microbial specificity of this compound utilization?

Methodological Answer: Microbes employ racemases and reductases absent in eukaryotes. Key steps:

  • Gene knockout : Delete dpr (this compound reductase) in C. sticklandii to abolish growth on this compound as a sole nitrogen source .
  • Structural analysis : Cryo-EM of this compound reductase reveals a 870 kDa complex with selenocysteine residues critical for catalysis .

Implication : Horizontal gene transfer of dpr clusters may explain this compound utilization in diverse anaerobes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.